alpha-Cyano-3-hydroxycinnamicacid
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8(10(13)14)4-7-2-1-3-9(12)5-7/h1-5,12H,(H,13,14)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNTJVXWMJLNJ-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54673-07-3 | |
| Record name | Alpha-cyano-m-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
alpha-cyano-3-hydroxycinnamic acid molar mass and formula
Technical Profile: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -Cyano-3-Hydroxycinnamic Acid[1][2][3][4][5][6]
Executive Summary & Chemical Identity[6][7]
While often confused with its structural isomer
Core Chemical Data
| Parameter | Value |
| Chemical Name | |
| IUPAC Name | (2E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |
| Molecular Formula | |
| Molar Mass | 189.17 g/mol |
| CAS Registry Number | 54673-07-3 |
| Appearance | Pale yellow crystalline solid |
| Melting Point | ~222 °C |
| Solubility | Soluble in Ethanol, DMSO, DMF; sparingly soluble in water |
Isomeric Distinction: 3-CHCA vs. 4-CHCA
In drug development and analytical chemistry, distinguishing between the meta (3-) and para (4-) isomers is critical due to their differing electronic resonance structures and biological activities.
| Feature | ||
| Hydroxyl Position | Meta (Position 3) | Para (Position 4) |
| CAS Number | 54673-07-3 | 28166-41-8 |
| Primary Application | Pharma Intermediate, UV Photoprotection | MALDI-TOF MS Matrix (Peptides/Proteins) |
| Resonance Effect | OH group has weaker resonance overlap with the conjugated system. | OH group strongly donates electrons into the conjugated system (push-pull effect). |
| UV Absorption |
Critical Insight (MALDI-TOF Context): If you are sourcing this compound for Mass Spectrometry, verify your requirements. The 4-isomer is the standard matrix because the para-hydroxyl group facilitates efficient proton transfer and energy absorption at 337 nm. The 3-isomer is generally considered a poor matrix due to inefficient ionization pathways derived from its meta-substitution pattern.
Synthesis Workflow: Knoevenagel Condensation
The synthesis of
Mechanistic Pathway (DOT Visualization)
Figure 1: Logical flow of the Knoevenagel condensation synthesis for
Experimental Protocol: Synthesis of
-Cyano-3-Hydroxycinnamic Acid
Objective: Isolate high-purity 3-CHCA for use as a synthetic intermediate.
Reagents:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Ammonium acetate (0.1 eq) or Piperidine (catalytic drops)
-
Solvent: Toluene or Ethanol
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 3-hydroxybenzaldehyde and cyanoacetic acid in the solvent.
-
Catalysis: Add the catalyst (Ammonium acetate or Piperidine).
-
Reflux: Heat the mixture to reflux.
-
Causality: Reflux provides the activation energy for the condensation. If using toluene, the Dean-Stark trap removes the water byproduct, driving the equilibrium toward the product (Le Chatelier’s principle).
-
-
Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) until the aldehyde spot disappears.
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, acidify slightly with dilute HCl to protonate the carboxylate and induce precipitation.
-
Purification: Filter the solid and recrystallize from ethanol/water to remove unreacted aldehyde and catalyst residues.
-
Validation: Confirm identity via melting point (~222°C) and
H-NMR.
Applications in Drug Development[6][10]
While the 4-isomer dominates proteomics, the 3-isomer is a versatile scaffold in medicinal chemistry.
-
MCT Inhibition (Monocarboxylate Transporters): Cinnamic acid derivatives, including cyanocinnamic acids, are studied as inhibitors of MCTs (specifically MCT1 and MCT4).[1] These transporters are critical for lactate efflux in glycolytic cancer cells (Warburg effect).
-
Mechanism:[2] The
-cyano and carboxylic acid moieties mimic the substrate (lactate/pyruvate), blocking the transporter pore. -
Note: The 4-isomer is the more potent standard inhibitor, but the 3-isomer is used in Structure-Activity Relationship (SAR) studies to map the binding pocket requirements.
-
-
Antioxidant & Photoprotection: The phenolic hydroxyl group at the meta position allows for radical scavenging, though less effectively than para or ortho positions due to resonance stabilization limits. However, the conjugated double bond system (
) provides significant UV absorption, making it a candidate for sunscreen formulations or UV-stabilizing additives in polymers.
References
-
National Institute of Standards and Technology (NIST).
-Cyano-3-hydroxycinnamic acid - Gas Phase Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] [Link] -
Beavis, R. C., & Chait, B. T. (1992).[4]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[4][1][2][5] Organic Mass Spectrometry. (Cited for comparative context regarding the 4-isomer standard). [Link][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier: Kinetics and specificity for substrates and inhibitors.[1][2] Biochemical Journal.[1][2] (Foundational work on cyanocinnamic acids as transporter inhibitors). [Link]
pKa values of alpha-cyano-3-hydroxycinnamic acid
Physicochemical Profile: pKa Values of -Cyano-3-Hydroxycinnamic Acid[1][2][3][4]
Part 1: Executive Technical Summary[1][3][4]
-Cyano-3-hydroxycinnamic acidThe acidity (pKa) of these compounds is governed by two ionizable groups:
-
The Carboxylic Acid (
): Highly acidic due to the electron-withdrawing -cyano group.[1][2][3][4] -
The Phenolic Hydroxyl (
): Weakly acidic, influenced by ring substitution patterns.[2][3][4]
Comparative pKa Data Table
| Parameter | Significance | ||
| Carboxyl | ~2.1 – 2.3 (Predicted) | 2.5 – 2.8 (Experimental) | 3-OH is slightly more acidic due to lack of resonance donation.[1][2][3][4] |
| Phenolic | ~8.8 – 9.2 (Predicted) | 8.5 – 9.0 (Experimental) | Both act as mono-anions at physiological pH (7.4).[1][2][3][4] |
| LogP | ~1.4 | 1.4 | Similar lipophilicity; distinct binding kinetics.[2][3][4] |
| Primary State (pH 7.4) | Anionic (Carboxylate) | Anionic (Carboxylate) | Critical for MCT1/MCT4 active site recognition.[1][2][3][4] |
*Note: Experimental data for the specific 3-hydroxy isomer is scarce in open literature.[1][2][3][4] Values are derived using Hammett Substituent Constants (
Part 2: Structural Logic & Hammett Analysis[1][3]
To understand the pKa difference between the 3-hydroxy and 4-hydroxy isomers, one must analyze the electronic effects of the substituents on the cinnamic acid backbone.[1][2][3]
The -Cyano Effect (The "Acidifier")
The presence of the cyano group (-CN) at the alpha position is the dominant factor for both isomers.[1][2][3]
-
Mechanism: The -CN group is strongly electron-withdrawing (-I effect).[1][2][3][4] It stabilizes the carboxylate anion (
) by dispersing the negative charge.[1][2][3][4] -
Result: It shifts the pKa of cinnamic acid from 4.44 down to the 2.0–2.8 range.[2][3][4]
The Hydroxyl Positional Effect (3-OH vs. 4-OH)
The difference between the two isomers lies in how the hydroxyl group interacts with the conjugated system.[1][2][3]
-
4-Hydroxy (Para):
-
Effect: Electron Donating by Resonance (+R) > Electron Withdrawing by Induction (-I).[1][2][3][4]
-
Outcome: The lone pairs on the oxygen donate electron density into the ring and toward the carboxyl group.[2][3][4] This destabilizes the carboxylate anion, making the proton harder to remove.[2][3][4]
-
Result: Higher pKa (~2.5).
-
-
3-Hydroxy (Meta):
-
Effect: Electron Withdrawing by Induction (-I) only.[1][2][3][4] Resonance effects cannot propagate effectively from the meta position to the carboxyl tail.[1][2][3][4]
-
Outcome: The hydroxyl group withdraws electron density, slightly stabilizing the carboxylate anion.[2][3][4]
-
Result: Lower pKa (~2.1).
-
Visualization: Electronic Effects Pathway[1][2][3][4]
Figure 1: Mechanistic flow of substituent effects on the acidity of
Part 3: Experimental Determination Protocol
Since specific literature values for the 3-hydroxy isomer are rare, researchers must validate these values experimentally.[1][2][3][4] The following protocol uses Spectrophotometric Titration , which is superior to potentiometric methods for compounds with low solubility and overlapping UV chromophores.
Protocol: UV-Vis Spectrophotometric pKa Determination
Objective: Determine
Reagents:
-
Analyte:
-Cyano-3-hydroxycinnamic acid (pure).[1][2][3][4] -
Buffer System: Universal Buffer (Britton-Robinson) covering pH 1.5 to 11.0.[1][2][3][4]
-
Solvent: 5% Methanol/Water (to ensure solubility while minimizing dielectric constant shifts).[2][3][4]
Workflow:
-
Stock Preparation:
-
Spectral Scanning:
-
Data Analysis (Isosbestic Points):
-
Calculation:
Part 4: Implications for Research
Drug Development (MCT Inhibition)
Monocarboxylate Transporters (MCT1/MCT4) recognize substrates based on a specific pharmacophore: an anionic carboxylate head group and a hydrophobic tail.[2][3][4]
-
Physiological State: At pH 7.4, both 3-OH and 4-OH isomers exist almost exclusively as the mono-anionic carboxylate .[1][2][3][4]
-
Binding Affinity: While the ionization state is identical, the shape of the 3-hydroxy isomer differs.[2][3][4] The 4-hydroxy isomer mimics the linear structure of pyruvate/lactate more closely.[1][2][3][4] The 3-hydroxy isomer introduces a "kink," which may alter binding affinity (
) or selectivity between MCT1 and MCT4.[1][2][3][4]
MALDI-TOF Mass Spectrometry
The 4-hydroxy isomer (
-
Proton Transfer: The matrix must be acidic enough to donate a proton to the peptide analyte in the gas phase.[2][3][4]
-
3-OH Potential: With a lower predicted
(~2.1 vs 2.5), the 3-hydroxy isomer is a stronger acid.[1][2][3][4]
Diagram: Biological & Analytical Context[1][3][4][5]
Figure 2: Functional roles of the molecule in physiological (aqueous) vs. analytical (vacuum) environments.[1][2][3][4]
References
-
Beavis, R. C., & Chait, B. T. (1992).[1][2][3][4]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][3][4][5][6][7][8][9] Organic Mass Spectrometry.[2][3][4] Link[1][2][3][4] -
Halestrap, A. P. (1975).[2][3][4] The mitochondrial pyruvate carrier.[2][3][4][5][9] Kinetics and specificity for substrates and inhibitors.[1][2][3][4] Biochemical Journal.[2][3][4][5] Link (Foundational work on
-cyano-cinnamate inhibition).[1][2][3][4] -
NIST Chemistry WebBook.
-Cyano-3-hydroxycinnamic acid (CAS 54673-07-3).[1][2][3][4]Link[1][2][3][4] -
Hansch, C., et al. (1991).[1][2][3][4] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[2][3][4] Link (Source for
values used in prediction).[1][2][3][4] -
Ocker, S. J., et al. (2025).[1][2][3][4] Monocarboxylate Transporter Inhibitors as Potential Anticancer Agents.[2][3][4] NIH/PubMed.[1][2][3][4] Link (Context for inhibitor design templates).
Sources
- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 4. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | TCI AMERICA [tcichemicals.com]
- 8. alpha-Cyano-4-hydroxycinnamic acid | 28166-41-8 | Benchchem [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
proton affinity of alpha-cyano-3-hydroxycinnamic acid
Technical Deep Dive: Proton Affinity of -Cyano-3-Hydroxycinnamic Acid
Focus: Thermodynamic Ionization Control in MALDI-MS
Executive Summary & Isomer Distinction
In Matrix-Assisted Laser Desorption/Ionization (MALDI), the proton affinity (PA) of the matrix is the thermodynamic gatekeeper of analyte ionization. While
This guide addresses the specific request for 3-CHCA . Note that in many commercial contexts, "CHCA" refers to the 4-isomer. The 3-isomer is a distinct chemical entity (CAS 54673-07-3) with a lower proton affinity than the 4-isomer, making it a "hotter" proton donor. This characteristic is critical for ionizing low-basicity analytes that fail with standard matrices.
Thermodynamic Principles: The Hammett Control
The proton affinity of cinnamic acid derivatives is governed by the electron-donating or withdrawing nature of the substituents on the phenyl ring. The difference between 3-CHCA and 4-CHCA is not merely structural; it is energetic.
Theoretical PA Prediction
The protonation site for cyano-cinnamic acids is the carbonyl oxygen (
-
4-CHCA (Para-OH): The hydroxyl group is in the para position.
- (Strongly Electron Donating via Resonance).
-
Effect: Stabilizes the positive charge on the protonated carbonyl. High PA.
-
3-CHCA (Meta-OH): The hydroxyl group is in the meta position.
- (Weakly Electron Withdrawing / Non-Resonant).
-
Effect: Destabilizes the positive charge relative to the para-isomer. Lower PA.
Thermodynamic Consequence:
Because 3-CHCA holds its proton less tightly than 4-CHCA, it is thermodynamically more favorable for 3-CHCA to transfer a proton to an analyte. This makes 3-CHCA a superior matrix for analytes with lower gas-phase basicities (GB).
Comparative Data Table
Values estimated based on substituent effects and analogous Cl-CCA data.
| Parameter | Impact on MALDI | ||
| Substituent Position | Para (4) | Meta (3) | Resonance vs. Inductive control |
| Hammett Constant ( | -0.37 (Donating) | +0.12 (Withdrawing) | 3-isomer is more acidic (gas phase) |
| Est. Proton Affinity | ~840 - 850 kJ/mol | ~810 - 830 kJ/mol | 3-CHCA is a better proton donor |
| Ionization Regime | Soft (High Survivor Yield) | Harder (Enhanced Proton Transfer) | 3-CHCA ionizes difficult peptides |
| Analytes | Standard Peptides/Proteins | Low-Basicity Peptides, Disulfides | Complementary coverage |
Mechanistic Visualization
The following diagram illustrates the "Gas-Phase Proton Transfer" model. The efficiency of the reaction depends on the
Caption: Energetics of MALDI ionization. 3-CHCA lowers the energy barrier for proton transfer to the analyte.[1][2]
Experimental Protocol: Measuring Proton Affinity
Since the exact experimental PA value for 3-CHCA is not standard in databases, researchers must determine it empirically using the Kinetic Method (Cooks' Method). This protocol is self-validating because it relies on internal reference standards.
The Kinetic Method (ESI-MS/MS)
Objective: Determine PA by comparing the dissociation of a proton-bound dimer
Materials:
-
Analyte (M):
-cyano-3-hydroxycinnamic acid (10 µM in 50:50 MeOH:H2O). -
Reference Bases (
): A series of amines with known PA values (e.g., Pyridine, Aniline, Benzylamine) spanning the range 800–900 kJ/mol. -
Instrument: Q-TOF or Ion Trap Mass Spectrometer with ESI source.
Workflow:
-
Solution Prep: Mix 3-CHCA (M) with a Reference Base (
) in a 1:1 molar ratio. -
Ion Generation: Infuse into ESI source in positive mode.
-
Dimer Isolation: Isolate the proton-bound heterodimer
. -
CID Fragmentation: Apply Collision Induced Dissociation (CID) energy to fragment the dimer.
-
Pathway 1:
-
Pathway 2:
-
-
Data Analysis:
-
Measure the intensity ratio
. -
Plot
vs. . -
The X-intercept (where
) represents the point where .
-
Validation Check:
-
If
is consistently higher than , the Matrix has a higher PA than the reference base. -
If
dominates, the reference base has a higher PA. -
The crossover point gives the precise PA value of 3-CHCA.
Synthesis & Purity Considerations
When sourcing or synthesizing 3-CHCA for these sensitive thermodynamic measurements, purity is paramount.
-
Isomer Contamination: Commercial 3-CHCA may contain traces of 4-CHCA. Since 4-CHCA has a higher PA, it will suppress the signal of 3-CHCA in positive mode (proton scavenging).
-
Purification: Recrystallization from ethanol/water is recommended.
-
Verification: Use NMR (
) to confirm the meta-substitution pattern (look for the singlet/triplet splitting characteristic of meta vs the doublet/doublet of para).
References
-
Beavis, R. C., et al. (1992). "
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry." Organic Mass Spectrometry. Link -
Jaskolla, T. W., et al. (2008). "4-Chloro-
-cyanocinnamic acid is an advanced, rationally designed MALDI matrix." PNAS. Link- Establishes the principle that electron-withdrawing groups (lower PA)
-
Cooks, R. G., et al. (2004). "Estimation of the proton affinity values of fifteen matrix-assisted laser desorption/ionization matrices under electrospray ionization conditions using the kinetic method." Journal of the American Society for Mass Spectrometry. Link
-
NIST Chemistry WebBook. "
-Cyano-3-hydroxycinnamic acid Spectral Data." Link
The Thermal Stability of α-Cyano-4-Hydroxycinnamic Acid: A Technical Guide for Researchers
Foreword: The Unseen Variable in MALDI-MS
In the realm of matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), alpha-cyano-4-hydroxycinnamic acid (α-CHCA) is a cornerstone matrix, particularly for the analysis of peptides and small proteins.[1][2] Its ability to efficiently absorb laser energy and facilitate the soft ionization of analytes has made it an indispensable tool in proteomics and drug discovery. However, beneath its well-established utility lies a critical parameter that is often overlooked: its thermal stability. The integrity of α-CHCA is not absolute and is susceptible to degradation under various conditions, a factor that can significantly impact the quality, reproducibility, and interpretation of mass spectrometry data. This guide provides an in-depth exploration of the thermal stability of α-CHCA, offering researchers, scientists, and drug development professionals a comprehensive understanding of its degradation pathways, the analytical consequences, and strategies for mitigation. By delving into the causality behind experimental choices and providing validated protocols, this document aims to empower users to harness the full potential of α-CHCA while ensuring the scientific rigor of their findings.
Physicochemical Properties and Recommended Handling of α-CHCA
α-Cyano-4-hydroxycinnamic acid is a yellow crystalline powder with a molecular weight of 189.17 g/mol .[3][4] Its efficacy as a MALDI matrix is intrinsically linked to its chemical structure, which facilitates strong absorption of ultraviolet light, typically from a nitrogen laser at 337 nm.[1]
Table 1: Key Physicochemical Properties of α-Cyano-4-Hydroxycinnamic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [3] |
| Molecular Weight | 189.17 g/mol | [4] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 245-250 °C | [4] |
| Solubility | Soluble in methanol, acetonitrile; slightly soluble in water. | [1] |
| Storage Temperature | 2-8 °C, protected from light and moisture. | [5] |
Proper storage and handling are paramount to preserving the integrity of α-CHCA. It is recommended to store the solid compound in a cool (2-8°C), dry, and dark environment in a tightly sealed container.[5] Exposure to light, heat, and humidity can accelerate its degradation. For solutions, it is advisable to prepare them fresh and store them at low temperatures (-20°C or -80°C) for short periods, aliquoted to avoid repeated freeze-thaw cycles.[6]
The Mechanism of Thermal Decomposition
The thermal instability of α-CHCA becomes particularly relevant at elevated temperatures, such as those that might be encountered during improper storage or certain sample preparation techniques. The primary mechanism of thermal degradation for α-CHCA is decarboxylation .
Upon heating to its melting point, α-CHCA undergoes the loss of a molecule of carbon dioxide (CO₂) from its carboxylic acid group. This process leads to the formation of trans/cis-4-hydroxyphenylacetonitrile as the major degradation product. This reaction fundamentally alters the chemical nature of the matrix, impacting its co-crystallization with analytes and its ionization efficiency.
Caption: Thermal decomposition pathway of α-CHCA.
Analytical Consequences of α-CHCA Degradation
The degradation of α-CHCA is not merely a chemical curiosity; it has tangible and often detrimental effects on MALDI-MS analysis. These consequences can range from subtle shifts in data quality to complete analytical failure.
Formation of Matrix Clusters and Adducts
One of the most common manifestations of α-CHCA instability, exacerbated by factors such as the presence of alkali salts, is the formation of matrix clusters and adducts.[7][8] These are ions of the matrix material itself, or the matrix complexed with sodium ([M+Na]⁺) or potassium ([M+K]⁺) ions, that appear in the low mass-to-charge (m/z) region of the mass spectrum. These signals can be intense and can suppress the signals of low-abundance analytes, particularly peptides with masses below 1200 Da.[7] The degradation products of α-CHCA can also contribute to this chemical noise, further complicating spectral interpretation.
Reduced Sensitivity and Signal Suppression
The presence of degradation products and an increased abundance of matrix clusters can lead to a significant reduction in the sensitivity of the MALDI-MS experiment.[8] This is due to several factors, including:
-
Competition for Ionization: Matrix-related ions compete with analyte ions for charge during the desorption/ionization process.
-
Disrupted Co-crystallization: The presence of impurities can interfere with the optimal incorporation of the analyte into the matrix crystals, leading to poor ionization efficiency.
-
Ion Suppression: The high abundance of matrix-related ions can saturate the detector, leading to the suppression of lower-intensity analyte signals.
Compromised Reproducibility
The extent of α-CHCA degradation can vary depending on the age of the matrix, storage conditions, and even the specific batch. This variability can lead to poor reproducibility of MALDI-MS results, making it difficult to compare data across different experiments or laboratories.
Methodologies for Assessing Thermal Stability
To quantitatively assess the thermal stability of α-CHCA and other chemical compounds, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the temperature at which a compound begins to decompose.
Experimental Protocol for TGA of α-CHCA:
-
Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of α-CHCA powder into a clean, tared TGA crucible (typically alumina or platinum).
-
Loading the Sample: Place the crucible onto the TGA balance.
-
Setting Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the experiment and record the mass loss as a function of temperature.
-
Data Analysis: The resulting TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The onset temperature of this mass loss corresponds to the decomposition temperature of α-CHCA.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization, as well as to study decomposition kinetics.
Experimental Protocol for DSC of α-CHCA:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of α-CHCA powder into a clean, tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any volatile decomposition products. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Loading the Sample: Place the sample and reference pans into the DSC cell.
-
Setting Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 280°C at a heating rate of 10°C/min.
-
-
-
Data Acquisition: Initiate the experiment and record the heat flow as a function of temperature.
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of α-CHCA. Any exothermic or endothermic events following the melting peak may be indicative of decomposition.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Degradation Products and Their Detection
As previously mentioned, the primary thermal degradation product of α-CHCA is 4-hydroxyphenylacetonitrile. The presence of this and other degradation products can be detected using mass spectrometry. The mass spectrum of 4-hydroxyphenylacetonitrile will exhibit a molecular ion peak corresponding to its molecular weight (133.15 g/mol ).[9] In a MALDI-MS experiment where α-CHCA has undergone degradation, one might observe ions corresponding to the degradation products and their adducts in the low m/z region, contributing to the chemical noise.
Practical Implications and Mitigation Strategies
Understanding the thermal stability of α-CHCA allows for the implementation of strategies to minimize its degradation and mitigate its negative effects on MALDI-MS analysis.
Table 2: Mitigation Strategies for α-CHCA Degradation and Matrix-Related Interferences
| Strategy | Rationale | Implementation | Source(s) |
| Proper Storage | Minimize exposure to heat, light, and moisture to slow down degradation. | Store solid α-CHCA at 2-8°C in a dark, dry environment. Prepare solutions fresh and store at -20°C or -80°C in aliquots. | [5][6] |
| Use of Additives | Suppress the formation of alkali adducts and matrix clusters. | Add ammonium salts such as ammonium phosphate or diammonium citrate to the matrix solution. | [1] |
| On-Plate Washing | Remove excess matrix and salts that can interfere with analysis. | After co-crystallization of the sample and matrix on the MALDI target, gently wash the spot with a small volume of cold, deionized water. | [8] |
| Recrystallization | Purify aged or discolored α-CHCA to remove degradation products. | Dissolve the α-CHCA in a minimal amount of a suitable hot solvent and allow it to cool slowly to form pure crystals. | [1] |
Conclusion: Towards More Robust and Reliable MALDI-MS
The thermal stability of α-cyano-4-hydroxycinnamic acid is a critical yet often underestimated factor in the success of MALDI-MS experiments. By understanding the mechanisms of its degradation, the resulting analytical consequences, and the strategies for mitigation, researchers can significantly improve the quality, sensitivity, and reproducibility of their data. Adherence to proper storage and handling protocols, coupled with the judicious use of additives and purification techniques, will ensure that this workhorse of a matrix continues to provide reliable and insightful results in the demanding fields of proteomics and drug development. This guide serves as a foundational resource for achieving this goal, promoting a deeper understanding of the materials that underpin our analytical endeavors.
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α-Cyano-4-hydroxycinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]
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4-Hydroxybenzyl cyanide. (n.d.). PubChem. Retrieved from [Link]
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The Enduring Legacy of Cinnamic Acid Derivatives in MALDI Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry has revolutionized the analysis of biomolecules, and at the heart of this technique lies the matrix. Among the myriad of compounds explored, derivatives of cinnamic acid have established themselves as the cornerstone for the analysis of peptides and proteins. This in-depth technical guide delves into the history, theory, and practical application of these critical matrices. We will explore the pioneering work that led to their discovery, dissect the physicochemical properties that underpin their success, and provide field-proven protocols for their effective use. This guide is intended to serve as a comprehensive resource for both seasoned researchers and newcomers to the field, offering insights into the causality behind experimental choices and providing a framework for robust and reproducible MALDI-MS analysis.
The Genesis of a Revolution: A Historical Perspective
The journey to analyzing large biomolecules by mass spectrometry was fraught with challenges, primarily the difficulty of getting large, non-volatile molecules into the gas phase without fragmentation. The late 1980s marked a turning point with the independent development of "soft" ionization techniques.
The term Matrix-Assisted Laser Desorption/Ionization (MALDI) was first coined in 1985 by Franz Hillenkamp and Michael Karas.[1] Their early work, along with the concurrent research by Koichi Tanaka, who was awarded a share of the 2002 Nobel Prize in Chemistry for his work, laid the foundation for modern MALDI-MS.[2][3][4] Tanaka's method utilized a mixture of ultra-fine cobalt powder and glycerol, while Hillenkamp and Karas explored organic matrices.[5]
A significant breakthrough came with the introduction of cinnamic acid derivatives by Beavis and Chait.[6] These small organic molecules, possessing strong absorption in the UV range, proved to be highly effective at transferring energy from the laser to the analyte, leading to gentle desorption and ionization. This discovery opened the door to the routine analysis of proteins and peptides with unprecedented sensitivity and accuracy.
Caption: A timeline highlighting the key milestones in the development of MALDI and the introduction of cinnamic acid derivatives.
The Science of "Soft" Ionization: Mechanism of Cinnamic Acid Derivatives
The effectiveness of cinnamic acid derivatives as MALDI matrices stems from a unique combination of their chemical and physical properties. Understanding these properties is crucial for making informed decisions in experimental design.
Core Requirements for an Effective MALDI Matrix:
-
Strong Molar Absorptivity: The matrix must efficiently absorb the laser energy at the wavelength of the laser used (typically 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers). Cinnamic acid derivatives, with their aromatic rings and conjugated double bonds, exhibit strong UV absorption.[7]
-
Analyte Co-crystallization: The matrix must form a homogeneous solid solution with the analyte upon solvent evaporation. This ensures that the analyte molecules are isolated from each other and surrounded by an excess of matrix molecules. The quality of this co-crystallization directly impacts the reproducibility and quality of the resulting mass spectrum.[8]
-
Vacuum Stability: The matrix must be non-volatile under the high vacuum conditions of the mass spectrometer to prevent sample loss.[7]
-
Proton Donor/Acceptor Capability: The matrix plays a crucial role in the ionization process, primarily through proton transfer. In positive ion mode, the matrix donates a proton to the analyte, while in negative ion mode, it accepts a proton. The gas-phase basicity and proton affinity of the matrix are therefore critical parameters.[7]
-
Analyte Compatibility: The chemical properties of the matrix, such as hydrophobicity, should be compatible with the analyte to promote efficient co-crystallization and ionization.[9]
Caption: A simplified workflow of the Matrix-Assisted Laser Desorption/Ionization (MALDI) process.
The Workhorses of Proteomics: A Comparative Look at Key Cinnamic Acid Derivatives
While numerous cinnamic acid derivatives have been investigated, three have emerged as the most widely used and trusted matrices in proteomics and related fields: α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid, and ferulic acid.
| Matrix | Chemical Structure | Molar Mass ( g/mol ) | Primary Applications | Key Characteristics & Causality |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | C₁₀H₇NO₃ | 189.17 | Peptides and small proteins (< 30 kDa)[10] | "Hard" Matrix: Imparts significant internal energy, leading to some in-source decay (fragmentation), which can be advantageous for post-source decay (PSD) analysis.[10] Its hydrophobicity makes it ideal for tryptic peptides.[9] Forms small, homogeneous crystals, resulting in good resolution.[8][10] |
| Sinapinic Acid | C₁₁H₁₂O₅ | 224.21 | Proteins and large biomolecules (> 10 kDa)[10][11] | "Soft" Matrix: Transfers less internal energy to the analyte, minimizing fragmentation and preserving the integrity of large molecules.[10] Its larger crystal size can sometimes lead to "sweet spot" phenomena, requiring careful targeting.[8] |
| Ferulic Acid | C₁₀H₁₀O₄ | 194.18 | Peptides, proteins, and glycoproteins | A versatile matrix with properties intermediate to CHCA and sinapinic acid. It is often used when analyzing complex mixtures containing both peptides and smaller proteins. |
In the Lab: Field-Proven Protocols and Methodologies
The success of a MALDI-MS experiment is heavily reliant on meticulous sample preparation. The goal is to achieve a homogeneous co-crystallization of the analyte and matrix.
Matrix Solution Preparation
General Considerations:
-
Purity: Always use high-purity matrices and solvents to avoid interfering peaks and ensure reproducibility.[12]
-
Freshness: Prepare matrix solutions fresh daily for optimal performance.[12]
-
Solvents: A typical solvent system is a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA). The ACN promotes matrix solubility, while the TFA aids in analyte protonation.[12]
Protocol 1: Saturated α-Cyano-4-hydroxycinnamic acid (CHCA) Solution
-
Add approximately 10 mg of CHCA to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).
-
Vortex vigorously for 1-2 minutes to create a saturated solution.
-
Centrifuge the tube for 30-60 seconds to pellet any undissolved matrix.
-
Carefully pipette the supernatant for use.[9]
Protocol 2: Sinapinic Acid Solution
-
Place a small amount of sinapinic acid in a 0.5 mL microcentrifuge tube (enough to cover the bottom).
-
Add 300 µL of a solvent mixture of 50% acetonitrile, 49.9% water, and 0.1% trifluoroacetic acid (v/v/v).
-
Vortex thoroughly to create a saturated solution.[12]
Sample Deposition Techniques
The choice of deposition technique can significantly impact the quality of the mass spectrum.
The Dried-Droplet Method:
This is the most common and straightforward method.
-
Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v) in a separate tube.
-
Pipette 0.5-1.0 µL of the mixture onto the MALDI target plate.
-
Allow the droplet to air-dry at room temperature, facilitating the co-crystallization of the matrix and analyte.
-
Once the solvent has completely evaporated, the sample is ready for analysis.
Caption: A workflow diagram of the dried-droplet method for MALDI sample preparation.
The Thin-Layer Method (for Sinapinic Acid):
This method can sometimes yield better results for proteins.
-
Spot 1 µL of the prepared sinapinic acid matrix solution onto the target plate and allow it to dry completely.
-
Spot 1 µL of the analyte solution on top of the dried matrix layer and let it dry.
-
Apply a second 1 µL layer of the matrix solution on top of the dried analyte (creating a "sandwich") and allow it to dry.
Troubleshooting and Best Practices
Even with established protocols, challenges can arise in MALDI-MS analysis. Here are some common issues and their solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Signal Intensity or No Signal | - Low sample concentration- Inefficient ionization- High salt concentration in the sample | - Increase sample concentration.- Ensure the correct matrix is being used for the analyte.- Desalt the sample using a C18 ZipTip or dialysis.- Adjust laser power. |
| Low Resolution | - Inhomogeneous crystal formation- "Sweet spot" phenomenon | - Try a different sample deposition method (e.g., thin-layer).- Re-prepare the matrix solution.- Systematically scan the sample spot with the laser to find areas of optimal signal. |
| Matrix Cluster Peaks Obscuring Analyte Signals | - Common with CHCA, especially in the low mass range | - Use a matrix additive such as ammonium phosphate or citrate to suppress matrix cluster formation.[13]- Consider using a different matrix like DHB for low molecular weight analytes.[7] |
| Poor Shot-to-Shot Reproducibility | - Heterogeneous sample spot | - Optimize the co-crystallization process by adjusting solvent composition or drying speed.- Acquire spectra from multiple positions on the sample spot and average them. |
The Future of Cinnamic Acid Derivatives in MALDI-MS
While cinnamic acid derivatives have been the workhorses of MALDI-MS for decades, research continues to refine and improve upon these foundational matrices. The development of new derivatives, such as 4-chloro-α-cyanocinnamic acid, has shown promise in improving sensitivity and reducing bias for certain types of peptides.[14] Furthermore, the use of matrix additives and novel deposition techniques continues to expand the capabilities of MALDI-MS. The enduring legacy of cinnamic acid and its derivatives is a testament to their remarkable utility and the pioneering spirit of the scientists who first unlocked their potential.
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Schiller, J., Süß, R., Arnhold, J., Fuchs, B., Leßig, J., Müller, M., & Petković, M. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Molecules, 23(12), 3293. [Link]
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American Society for Mass Spectrometry. Mass Spectrometry: Timeline. [Link]
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Zhu, X., & Papayannopoulos, I. A. (2003). Improvement of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques, 14(4), 298–307. [Link]
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Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-438. [Link]
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Prentice, B. M., Sarabia, I., Schoinoplokaki, M. M., & Caprioli, R. M. (2021). α-Cyano-4-hydroxycinnamic Acid and Tri-Potassium Citrate Salt Pre-Coated Silicon Nanopost Array Provides Enhanced Lipid Detection for High Spatial Resolution MALDI Imaging Mass Spectrometry. Analytical Chemistry, 93(36), 12243–12249. [Link]
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Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965. [Link]
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Salum, M. L., Robles, C. J., & Erra-Balsells, R. (2024). Application of Z-sinapinic matrix in peptide MALDI-MS analysis. CONICET Digital. [Link]
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Chen, Y. J., Chen, Y. C., & Lin, S. Y. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PloS one, 12(7), e0181744. [Link]
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Gherghel, A., & Vălean, C. N. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(19), 11215. [Link]
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Bokhart, M. T., & Muddiman, D. C. (2021). The Development and Application of Matrix Assisted Laser Desorption Electrospray Ionization (MALDESI): The Teenage Years. Journal of the American Society for Mass Spectrometry, 32(10), 2533–2549. [Link]
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GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]
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Shimadzu Corporation. (2015, February 26). MALDI Matrix List for 337(355)nm. [Link]
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Zhang, H., Andrén, P. E., & Caprioli, R. M. (2025). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS. ResearchGate. [Link]
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AB SCIEX. Peptide Mass Standards Kit for Calibration of AB SCIEX MALDI-TOF™ Instruments. [Link]
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ResearchGate. Selection of a suitable matrix. MALDI – TOF-MS mass spectra obtained... [Link]
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Duncan, M. W. (2016). Evolution of Quantitative MALDI-TOF Mass Spectrometry for Clinical Applications. Clinical Chemistry, 62(1), 108–125. [Link]
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Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. [Link]
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Dou, M., O'Connor, P. B., & Costello, C. E. (2016). Critical factors determining the quantification capability of matrix-assisted laser desorption/ionization– time-of-flight mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150367. [Link]
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Wu, F., Chen, Y., & Li, H. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Food Chemistry, 433, 148247. [Link]
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Lee, D., Kim, J., & Kim, Y. (2019). Effects of Matrices and Additives on Multiple Charge Formation of Proteins in MALDI-MS Analysis. Journal of the American Society for Mass Spectrometry, 30(9), 1836–1843. [Link]
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European Pharmaceutical Review. (2018, June 15). Shimadzu celebrates 30th anniversary in matrix-assisted laser desorption ionization time-of-flight mass spectrometry. [Link]
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Singh, A., Kumar, A., & Kumar, S. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules, 29(16), 3698. [Link]
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Methodological & Application
Application Note: Advanced Crystallization Techniques for α-Cyano-3-hydroxycinnamic Acid (3-CHCA) in MALDI-TOF MS
Introduction and Mechanistic Overview
While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous gold standard matrix for routine peptide mass fingerprinting, its structural isomer α-cyano-3-hydroxycinnamic acid (3-CHCA) (CAS 54673-07-3)[1] offers unique physiochemical properties that solve specific challenges in structural proteomics. 3-CHCA is particularly invaluable for two advanced applications: the direct mapping of disulfide bonds via peptide-matrix adduct formation[2], and the enhanced ionization of highly hydrophobic peptides from complex mixtures[3].
As an Application Scientist, it is critical to understand that successful MALDI-TOF MS is not merely about mixing sample and matrix; it is a controlled co-crystallization process governed by thermodynamics, solvent volatility, and microenvironmental pH. This guide details the causality behind specialized 3-CHCA crystallization protocols, ensuring robust, self-validating experimental workflows.
The Chemistry of 3-CHCA: Causality in Experimental Design
The most powerful application of 3-CHCA is the rapid, high-throughput identification of disulfide-containing peptides. When a protein is chemically reduced, the resulting free cysteines can react directly with the 3-CHCA matrix during the crystallization process, provided the microenvironment is carefully controlled[2].
The Mechanism: 3-CHCA is an α,β-unsaturated carboxylic acid conjugated with an electron-withdrawing cyano group. Under mildly alkaline conditions (pH 7.5–8.5), the free sulfhydryl groups (-SH) of reduced cysteines are deprotonated to form highly reactive thiolate anions (-S⁻)[4]. These thiolates act as nucleophiles, attacking the electrophilic double bond of 3-CHCA via a Michael addition reaction[4].
This covalent modification results in a highly predictable mass shift: exactly +189 Da per cysteine residue [2]. By comparing the native spectra with the 3-CHCA adduct spectra, researchers can definitively count the number of cysteines involved in disulfide bridges without requiring complex tandem MS (MS/MS) sequencing[4].
Caption: Michael addition mechanism between thiolate anions and 3-CHCA during alkaline crystallization.
Quantitative Crystallization Parameters
To achieve optimal crystal homogeneity and adduct formation, the solvent system must be tailored to the specific application. Table 1 summarizes the critical parameters for 3-CHCA crystallization.
Table 1: 3-CHCA Crystallization Parameters and Expected Outcomes
| Crystallization Protocol | Solvent System | Micro-pH | Primary Application | Expected Mass Shift |
| Alkaline Dried-Droplet | 50% ACN / 20 mM NH₄HCO₃ | 7.5 - 8.5 | Disulfide bond mapping | +189 Da per Cys |
| Acidic Dried-Droplet | 50% ACN / 0.1% TFA | < 3.0 | Routine peptide profiling | None (Native mass) |
| Thin-Layer (Double-Layer) | Base: Acetone; Top: 0.1% TFA | < 3.0 | Hydrophobic peptides | None (Native mass) |
Experimental Protocols
Protocol A: Alkaline Crystallization for Disulfide Bond Mapping
This protocol establishes a self-validating system: the appearance of[M + n(189) + H]⁺ peaks confirms both successful reduction and the exact cysteine count[2].
Reagents Required:
-
3-CHCA Matrix (≥98% purity)[5]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Ammonium bicarbonate (NH₄HCO₃), 20 mM, pH 8.0
-
Acetonitrile (ACN), MS-grade
Step-by-Step Methodology:
-
Protein Reduction: Incubate the target protein/peptide (10–50 pmol) with 10 mM DTT in 20 mM NH₄HCO₃ for 1 hour at 37°C.
-
Expert Insight: Do not alkylate the sample (e.g., with iodoacetamide). The free sulfhydryls must remain unprotected for the matrix to react[4].
-
-
Alkaline Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of a 50:50 (v/v) mixture of ACN and 20 mM NH₄HCO₃ (pH 8.0).
-
Expert Insight:Never use Trifluoroacetic acid (TFA) here. Acidic conditions will instantly protonate the thiolate back to a stable thiol (-SH), completely inhibiting the Michael addition[4].
-
-
Deposition: Spot 1 µL of the reduced peptide solution onto a stainless steel MALDI target plate. Immediately overlay with 1 µL of the alkaline 3-CHCA matrix solution.
-
Crystallization: Allow the droplet to dry at room temperature under atmospheric pressure. The use of volatile NH₄HCO₃ prevents the formation of massive salt crystals that would otherwise suppress ionization.
-
Data Acquisition: Acquire spectra in positive ion reflectron mode. Calculate the mass shift: (Adduct Mass - Native Mass) / 189 = Number of Cysteines.
Caption: Workflow for disulfide bond mapping using alkaline 3-CHCA crystallization and MALDI-TOF MS.
Protocol B: Thin-Layer (Double-Layer) Crystallization for Hydrophobic Peptides
Hydrophobic peptides often aggregate in the aqueous droplets of standard preparations, leading to poor incorporation into the matrix lattice. The thin-layer method decouples crystal nucleation from sample deposition, forcing rapid co-crystallization[3].
Step-by-Step Methodology:
-
Base Layer Preparation: Dissolve 10 mg of 3-CHCA in 1 mL of pure acetone.
-
Seed Layer Deposition: Spot 0.5 µL of the acetone-matrix solution onto the MALDI target.
-
Expert Insight: Acetone evaporates in milliseconds, forcing the 3-CHCA to crash out of solution rapidly. This creates a highly uniform, microcrystalline "seed" bed with massive surface area[3].
-
-
Sample Matrix Preparation: Dissolve 5 mg of 3-CHCA in 1 mL of 50% ACN / 0.1% TFA. Mix this 1:1 with your hydrophobic peptide sample.
-
Sample Deposition: Spot 0.5 µL of the sample-matrix mixture directly on top of the dried base layer. The solvent will partially dissolve the top nanometers of the seed layer, initiating instant epitaxial co-crystallization of the peptides.
-
On-Target Washing (Optional): If the sample contains high salts, place a 2 µL drop of cold 0.1% TFA over the dried spot for 3 seconds, then carefully wick it away with a pipette. The robust thin-layer crystals will remain intact while interfering salts are removed.
Troubleshooting and Quality Control
-
Absence of +189 Da Adducts in Disulfide Analysis: The most common failure point is a drop in microenvironmental pH during drying. Ensure the ammonium bicarbonate buffer is freshly prepared, as it can degrade and lose its buffering capacity over time, allowing the solution to become acidic and protonating the reactive thiolates[4].
-
Heterogeneous "Sweet Spots": If standard dried-droplet methods yield crystals concentrated only at the rim of the spot (the coffee-ring effect), the solvent evaporation is too slow. Switch to the Thin-Layer protocol (Protocol B) to force rapid, uniform nucleation across the entire spot area[3].
-
Matrix Adducts Appearing in Routine (Non-Disulfide) Scans: If you are observing unexpected +189 Da shifts during routine acidic peptide mapping, your 3-CHCA batch may be heavily contaminated with sodium/potassium salts, or your sample pH is inadvertently basic. Ensure the use of 0.1% TFA to maintain a pH < 3.0, which completely suppresses the Michael addition[4].
References
-
[2] Changchun Center of Mass Spectrometry, Chinese Academy of Sciences. (2009). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. PubMed (NIH). Available at:[Link]
-
[4] Han, H., et al. (2012). Determination of Peptide and Protein Disulfide Linkages by MALDI Mass Spectrometry. ResearchGate / Springer. Available at: [Link]
-
[3] Bibliothèque et Archives Canada. Nanoliter Chemistry Combined with Microspot MALDI TOF MS. Available at: [Link]
-
[5] Thermo Scientific / Fisher Scientific. alpha-Cyano-3-hydroxycinnamic acid, 98% Specifications. Available at:[Link]
Sources
- 1. α-Cyano-3-hydroxycinnamic acid, CAS 54673-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. researchgate.net [researchgate.net]
- 5. alpha-Cyano-3-hydroxycinnamic acid, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
dried droplet method using alpha-cyano-3-hydroxycinnamic acid
Application Note: AN-MALDI-042
Subject: High-Sensitivity Peptide Analysis via Dried Droplet Method using
Part 1: Scientific Context & Core Directive
Note on Nomenclature:
While the request specifies
Abstract: The "Dried Droplet" method remains the foundational technique for Matrix-Assisted Laser Desorption/Ionization (MALDI) due to its simplicity and robustness. However, its efficacy relies heavily on the formation of a co-crystalline lattice that isolates analyte molecules. This guide details the optimization of CHCA for the analysis of peptides and small proteins (<10 kDa), addressing the common "sweet spot" phenomenon and providing a self-validating workflow for high-throughput screening.
Part 2: Mechanism & Chemical Basis
The success of CHCA as a matrix lies in its dual function:
-
Photon Absorption: CHCA has a high molar extinction coefficient at 337 nm (Nitrogen laser) and 355 nm (Nd:YAG laser), allowing it to absorb laser energy efficiently and prevent analyte decomposition.
-
Proton Donation: As a cinnamic acid derivative, CHCA serves as a proton source. Upon laser irradiation, the matrix molecules are excited, facilitating proton transfer to the peptide analyte (
formation).
The "Sweet Spot" Phenomenon: In the dried droplet method, solvent evaporation often leads to heterogeneous crystallization. Hydrophobic peptides tend to co-crystallize with CHCA at the rim of the spot, while salts and impurities concentrate in the center. This protocol includes steps to mitigate this segregation.
Part 3: Reagent Preparation & Experimental Protocol
Critical Reagents
| Reagent | Grade | Purpose |
| MALDI Grade (>99%) | Matrix for ionization.[1] | |
| Acetonitrile (ACN) | LC-MS Grade | Provides volatility for rapid drying; dissolves hydrophobic peptides. |
| Trifluoroacetic Acid (TFA) | LC-MS Grade | Ion-pairing agent; enhances protonation; solubilizes proteins. |
| Water | HPLC/Milli-Q | Solvent base. |
| Peptide Calibration Standard | Mass Spec Grade | External calibration (e.g., Bradykinin, Angiotensin, ACTH). |
Matrix Solution Preparation (The "Secret Sauce")
Standard Protocol for Peptides < 4 kDa
-
Solvent Preparation (TA50): Mix ACN and 0.1% TFA (aq) in a 50:50 (v/v) ratio.
-
Why? 50% ACN matches the hydrophobicity of most tryptic peptides, ensuring they remain in solution during the critical initial drying phase.
-
-
Matrix Saturation: Add CHCA powder to the TA50 solvent until a visible precipitate remains (approx. 10 mg/mL).
-
Solubilization: Vortex vigorously for 1 minute.
-
Clarification: Centrifuge at 10,000 x g for 2 minutes. Use only the supernatant.
-
Scientific Integrity Check: Using the supernatant ensures a saturated solution without particulate matter that could disrupt crystal lattice formation on the target plate.
-
The Dried Droplet Workflow
Figure 1: The Standard Dried Droplet Workflow. The crystallization phase is the critical control point for data quality.
Step-by-Step Protocol:
-
Sample Dilution: Dilute peptide samples to approx. 1–10 pmol/µL using 0.1% TFA.
-
Note: Avoid high concentrations of salts (>50 mM) or detergents (SDS), as these suppress ionization.
-
-
Mixing: In a clean microcentrifuge tube, mix 5 µL of Sample with 5 µL of Matrix Supernatant (1:1 ratio).
-
Why Pre-mix? Pre-mixing in a tube is superior to on-target mixing because it ensures homogeneous distribution of analyte within the matrix solution before crystallization begins.
-
-
Deposition: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.
-
Drying: Allow to dry at room temperature in still air.
-
Caution: Do not use a heat gun.[2] Rapid drying forces the analyte to the extreme periphery, reducing signal quality.
-
-
Inspection: The spot should appear yellow/opaque. If it is clear or shiny, crystallization failed (likely too much water or insufficient matrix).
Part 4: Data Interpretation & Troubleshooting
The "Sweet Spot" Search
CHCA crystals form a rim (the "coffee ring effect"). The highest quality signal is usually found:
-
On the Rim: Small, dense crystals here often contain the highest concentration of hydrophobic peptides.
-
Inner Crystals: Larger crystals in the center often yield lower resolution.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Signal | Low laser fluence or poor crystallization. | Increase laser power; check if spot is visible. If invisible, sample concentration is too low. |
| High Sodium Adducts (+22 Da) | Salt contamination in buffer. | Add 10 mM Ammonium Phosphate to the matrix solution (Citrate/Phosphate wash). |
| Broad Peaks (Low Resolution) | "Hot" spot or detector saturation. | Defocus the laser or move to a different area of the spot (attenuate laser). |
| Shiny/Clear Spot | High water content; slow evaporation. | Recrystallize using acetone vapor or use a higher % ACN in the matrix. |
Decision Logic for Optimization
Figure 2: Logic flow for troubleshooting common spectral issues in CHCA MALDI analysis.
Part 5: References
-
Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry, 60(20), 2299–2301. Link
-
Beavis, R. C., & Chait, B. T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432–435. Link
-
Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry, 68(1), 31–37. Link
-
Sigma-Aldrich (Merck). Product Information:
-Cyano-4-hydroxycinnamic acid for MALDI-MS. Link
Sources
Application Note: Optimized Alpha-Cyano-4-Hydroxycinnamic Acid (CHCA) Protocols for Peptide Analysis
Executive Summary
In Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix is not merely a solvent; it is the primary driver of ionization efficiency. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is the industry standard for peptide analysis (<4 kDa) due to its high proton affinity and ability to form small, homogeneous crystals.
However, "standard" protocols often fail because they treat concentration as a static variable. This guide argues that CHCA concentration must be dynamic—tuned to the specific spotting geometry (Dried Droplet vs. Thin Layer) and sample complexity. We present two validated workflows: a robust high-throughput method and a high-sensitivity method for low-abundance analytes.
The Thermodynamics of Ionization
To master CHCA, one must understand the Co-Crystallization Kinetics . The goal is to incorporate peptide analyte molecules into the crystal lattice of the matrix.[1]
-
The "Sweet Spot": For standard peptide mapping (e.g., BSA digest), a CHCA concentration of 5–10 mg/mL in 50% Acetonitrile (ACN) provides the optimal molar ratio (approx. 10,000:1 Matrix:Analyte).
-
The Saturation Trap: Saturated solutions are often recommended but can lead to uneven crystal topography ("hot spots"), resulting in poor shot-to-shot reproducibility.
-
The Proton Transfer: CHCA acts as an energy mediator (absorbing laser energy at 337/355 nm) and a proton source. The addition of 0.1% Trifluoroacetic Acid (TFA) is critical not just for solubility, but to drive the protonation of basic residues (Arg, Lys) on tryptic peptides.
Diagram 1: The Ionization Mechanism
Caption: The energy transfer pathway. CHCA absorbs laser energy, protecting the peptide from fragmentation while facilitating proton transfer.
Reagent Preparation (The Foundation)
Note: Matrix solutions degrade. Prepare fresh weekly and store in the dark.
Base Solvents
-
Standard Solvent (TA50): 50% Acetonitrile (ACN) / 50% Water / 0.1% Trifluoroacetic Acid (TFA).
-
Use: General purpose dried droplet.
-
-
Volatile Solvent (Acetone): 100% Acetone or Acetone/Ethanol (2:1).
-
Use: Thin Layer base creation.[2]
-
Additive Stock (The "Secret Sauce")
Salt adducts (Na+, K+) split the signal and reduce sensitivity. Ammonium salts prevent this by displacing alkali metals.
-
Stock: 100 mM Ammonium Citrate (dibasic) or Ammonium Phosphate (monobasic) in water.
-
Usage: Dilute to 1–10 mM final concentration in the matrix solution.
Validated Protocols
Protocol A: The "Dried Droplet" (Robust & High Throughput)
Best for: Routine protein identification, concentrated samples (>500 fmol), and automation.
-
Matrix Preparation: Dissolve CHCA to 10 mg/mL in Standard Solvent (TA50).
-
Optimization: Add 10 mM Ammonium Citrate to suppress Na+ adducts.
-
-
Sample Prep: Ensure peptide samples are dissolved in 0.1% TFA.
-
Mixing: Mix Matrix and Sample 1:1 (v/v) in a microtube.
-
Spotting: Deposit 0.5–1.0 µL of the mixture onto the metal target plate.
-
Drying: Allow to air dry at room temperature.
Protocol B: The "Thin Layer" (High Sensitivity & Resolution)
Best for: Low abundance peptides (<50 fmol), impurities, and high-resolution requirements.
-
Base Layer Solution: Prepare a saturated solution of CHCA in Acetone (approx. 20-30 mg/mL). Vortex well and centrifuge; use the supernatant.
-
Base Application: Apply 0.5 µL of the Acetone-CHCA solution to the target.
-
Critical: It must dry instantly (<2 seconds) to form a flat, homogeneous film.
-
-
Sample Application: Spot 0.5 µL of acidified peptide sample (in 0.1% TFA) directly on top of the matrix film.
-
Mechanism:[4] The acidic sample partially re-dissolves the top molecular layers of the CHCA, trapping peptides in the outer crystal lattice (surface concentration).
-
-
Wash (Optional): If the sample contains salts, spot 2 µL of cold 0.1% TFA on the dried spot and aspirate after 3 seconds.
Diagram 2: Workflow Logic
Caption: Decision tree for selecting the correct spotting protocol based on analyte concentration.
Data Summary & Troubleshooting
Comparative Matrix Parameters
| Parameter | Dried Droplet (Standard) | Thin Layer (High Sens) |
| CHCA Conc. | 10 mg/mL | Saturated (Supernatant) |
| Solvent | 50% ACN / 0.1% TFA | Acetone (or ACN/Acetone) |
| Crystal Morphology | Visible crystals (10–50 µm) | Micro-crystalline film (<1 µm) |
| Salt Tolerance | Low (needs desalting) | Moderate (allows on-target washing) |
| Resolution | Standard | High (flatter surface = better TOF focus) |
Troubleshooting Guide
-
Problem: No Signal.
-
Cause: Matrix too dilute or sample too acidic (preventing crystallization).
-
Fix: Use Thin Layer method; check laser energy.
-
-
Problem: Sodium Adducts (+22 Da peaks).
-
Cause: Glassware contamination or salty buffers (PBS).
-
Fix: Add 10 mM Ammonium Citrate to the matrix. Use plasticware instead of glass.
-
-
Problem: "Sweet Spot" Hunting (Signal only in specific areas).
-
Cause: "Coffee-ring effect" during drying.
-
Fix: Use the Thin Layer method for homogeneity or reduce droplet size (<0.5 µL) to dry faster.
-
References
-
Sigma-Aldrich (Merck).MALDI-TOF Mass Spectrometry: Matrix Guide.
-
National Institutes of Health (NIH) / PubMed.Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions.
-
Harvard University Center for Mass Spectrometry. Matrix Recipes and Preparation.[5] (Authoritative recipes for CHCA, SA, and DHB).
-
Bruker Daltonics.Guide to MALDI Sample Preparation.
-
(General landing; specific protocols referenced in text).
-
- Vorm, O., et al. (1994).Improved Resolution and Very High Sensitivity in MALDI TOF of Matrix Surfaces made by Fast Evaporation. (The seminal paper on the Thin Layer method).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
Application Note: Advanced Sublimation Protocols for α-Cyano-3-Hydroxycinnamic Acid (3-CHCA) in High-Resolution MALDI-MSI
Document Type: Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Introduction & The Case for 3-CHCA Sublimation
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) relies fundamentally on the quality of matrix deposition. While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the ubiquitous standard for peptide and small protein imaging, its structural isomer, α-cyano-3-hydroxycinnamic acid (3-CHCA) , exhibits unique vibrational properties and surface adsorption geometries that make it highly effective for specific proteomic and biomarker profiling applications[1][2][3].
However, applying any hydroxycinnamic acid matrix via conventional wet-spraying introduces a critical flaw: solvent-induced analyte delocalization . As the field pushes toward single-cell and high-spatial-resolution imaging (<5 µm), vapor-phase deposition (sublimation) has emerged as the mandatory standard[4][5]. Sublimation is a solvent-free process that eliminates lateral diffusion, preserving the absolute spatial fidelity of tissue biomolecules[6][7].
Mechanistic Causality: Thermodynamics of Vapor Deposition
To master 3-CHCA sublimation, one must understand the underlying physical chemistry. Sublimation exploits a direct solid-to-vapor phase transition under reduced pressure and elevated temperature[5][8].
-
The Mean Free Path: By evacuating the sublimation chamber to high vacuum (<0.05 Torr), the mean free path of the 3-CHCA vapor molecules is extended beyond the physical distance between the heated matrix pool and the sample slide[5]. This ensures ballistic deposition rather than random, diffusive scattering.
-
Nucleation Kinetics: Heating the solid 3-CHCA to 170°C–200°C vaporizes the matrix without thermal decomposition[6][7]. Simultaneously, the tissue slide is actively cooled (0°C to -78°C)[7][9]. This extreme temperature gradient forces the vapor to condense instantly upon contact, driving rapid nucleation that produces a homogeneous layer of ultra-small crystals (~400 nm)[4][10].
The "Dry" Paradox: The Necessity of Analyte Extraction
Sublimation deposits a pristine matrix layer on top of the tissue. Because no solvent is involved, the peptides remain trapped in the tissue and do not co-crystallize with the 3-CHCA lattice[10]. Therefore, a self-validating protocol must include a controlled extraction step. We utilize an ice-cold ammonium phosphate monobasic (AmP) dip . The AmP solution briefly solubilizes the tissue-matrix interface, drawing peptides vertically into the 3-CHCA crystals while simultaneously reducing chemical noise and alkali metal adducts[4].
Experimental Workflows & Visualizations
Workflow for 3-CHCA matrix sublimation and subsequent analyte extraction.
Thermodynamic mechanism of 3-CHCA solid-to-vapor phase transition and deposition.
Step-by-Step Sublimation Protocol
Phase 1: Sample Preparation & Desiccation
-
Sectioning: Cryosection fresh-frozen tissue at 10 µm thickness and thaw-mount onto conductive Indium Tin Oxide (ITO) coated glass slides.
-
Desiccation (Critical Causality): Place the slides in a vacuum desiccator for 30 minutes prior to matrix application. Why? Residual tissue moisture will boil violently under the high vacuum of the sublimator, causing the tissue to blister and the subsequent matrix layer to flake off.
Phase 2: Sublimation Apparatus Setup
-
Matrix Casting: Dissolve 50 mg of high-purity 3-CHCA in 1.5 mL of acetone[4][7]. Pipette this solution evenly onto the sublimator’s lower heating tray and allow the acetone to evaporate completely. Why? Casting a flat, homogeneous solid pool ensures uniform heat transfer and prevents erratic "spitting" of the matrix during sublimation.
-
Slide Mounting: Secure the desiccated ITO slides to the upper cooling block (condenser) using thermally conductive tape[5]. Ensure absolute thermal contact.
Phase 3: The Sublimation Cycle
-
Cooling: Circulate an ice-water bath (0°C) or a dry ice/acetone slurry (-78°C) through the condenser[7][9].
-
Vacuum: Seal the chamber and evacuate to a pressure of < 0.05 Torr[5].
-
Heating & Deposition: Ramp the heating mantle to 170°C – 200°C [4][7]. Maintain these conditions for 8 to 12 minutes .
-
Self-Validation Checkpoint: Observe the glass slide. It should develop a faint, translucent white haze. An excessively opaque, chalky white layer indicates overloading, which will suppress analyte ionization and require starting over[5].
-
-
Recovery: Turn off the heat and allow the system to cool to room temperature before breaking the vacuum. Breaking vacuum while cold will cause atmospheric moisture to instantly condense on your pristine matrix crystals, ruining the spatial resolution[7][10].
Phase 4: Matrix-Analyte Co-Crystallization (Extraction)
-
Preparation: Prepare a 100 mM Ammonium Phosphate monobasic (AmP) solution and chill it on ice until it reaches ~0°C[4].
-
The Dip: Submerge the sublimated ITO slide vertically into the ice-cold AmP solution for exactly 2–3 seconds , then immediately withdraw it[4].
-
Causality: The near-freezing temperature kinetically halts the lateral diffusion of peptides, while the brief aqueous exposure facilitates vertical extraction into the 3-CHCA lattice. The AmP acts as an ion-pairing agent, dramatically boosting peptide signal intensity[4].
-
-
Drying: Dry the slide vertically in a desiccator for 15 minutes before loading it into the MALDI-TOF/TOF instrument.
Quantitative Data Summaries
Table 1: Comparison of Matrix Application Methods
| Parameter | Wet Spraying (e.g., Automated Sprayer) | Vapor-Phase Sublimation |
|---|---|---|
| Solvent Requirement | High (Methanol/Acetonitrile) | None (Solvent-Free) |
| Average Crystal Size | 10 – 50 µm | < 1 µm (~400 nm) |
| Analyte Delocalization | Moderate to High | Negligible |
| Spatial Resolution Limit | ~20 µm | < 5 µm |
| Co-crystallization | Simultaneous | Requires Post-Deposition Extraction |
Table 2: Optimized Sublimation Parameters for 3-CHCA
| Parameter | Optimal Setting | Mechanistic Purpose |
|---|---|---|
| Matrix Mass | 50 mg | Prevents overloading; ensures thin, uniform deposition. |
| Tray Preparation | Dissolved in 1.5 mL Acetone | Casts a flat, homogeneous matrix pool for even heating. |
| Vacuum Pressure | < 0.05 Torr | Increases mean free path; lowers sublimation temperature. |
| Heater Temperature | 170°C – 200°C | Drives rapid solid-to-vapor transition without decomposition. |
| Condenser Temperature | 0°C to -78°C | Forces immediate nucleation into sub-micron crystals. |
| Sublimation Time | 8 – 12 minutes | Achieves optimal matrix thickness (~0.2 mg/cm²). |
References
-
MALDI MSI Protocol for Spatial Bottom-Up Proteomics at Single-Cell Resolution PubMed Central (PMC)[Link]
-
Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging Journal of the American Society for Mass Spectrometry / ACS[Link]
-
High Spatial Resolution Imaging of N-glycans by Matrix Sublimation & Recrystallization HTX Imaging Application Notes[Link]
-
Impact of Sublimation vs. Spraying of MALDI Matrix for Lipid Imaging HTX Imaging Application Notes[Link]
-
Proteomic Analysis of the Action of the Mycobacterium ulcerans Toxin Mycolactone PLOS Neglected Tropical Diseases[Link]
-
Heat shock protein 90 is downregulated in calcific aortic valve disease PubMed Central (PMC)[Link]
-
alpha-cyano-4-hydroxycinnamic acid chca: Topics by Science.gov Science.gov[Link]
Sources
- 1. alpha-cyano-4-hydroxycinnamic acid chca: Topics by Science.gov [science.gov]
- 2. Proteomic Analysis of the Action of the Mycobacterium ulcerans Toxin Mycolactone: Targeting Host Cells Cytoskeleton and Collagen | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Heat shock protein 90 is downregulated in calcific aortic valve disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MALDI MSI Protocol for Spatial Bottom-Up Proteomics at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sublimation as a Method of Matrix Application for Mass Spectrometric Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. HTX SubliMATE — HTX Imaging [htximaging.com]
- 10. static1.squarespace.com [static1.squarespace.com]
alpha-cyano-3-hydroxycinnamic acid synthesis from 3-hydroxybenzaldehyde
Precision Synthesis of -Cyano-3-Hydroxycinnamic Acid (3-CHCA)
Application Note & Protocol Series: Organic Synthesis / Chemical Biology
Executive Summary
Target Molecule:
This application note details the synthesis of
We present two protocols: a Classic High-Purity Method utilizing ethanol/piperidine for maximum yield and crystallinity, and a Green Aqueous Method for environmentally sensitive workflows.
Reaction Mechanism & Rationale
The synthesis relies on the Knoevenagel Condensation , a nucleophilic addition of an active hydrogen compound (cyanoacetic acid) to a carbonyl group (3-hydroxybenzaldehyde), followed by dehydration.
Mechanistic Insight
Unlike standard aldol condensations, the acidity of the methylene protons in cyanoacetic acid (
Pathway Visualization
Figure 1: Step-wise mechanism of the Knoevenagel condensation yielding 3-CHCA.
Materials & Equipment
Reagents
-
3-Hydroxybenzaldehyde: (>98% purity).[][3] Note: Ensure the material is not oxidized (dark brown solid indicates oxidation; recrystallize from water if necessary).
-
Cyanoacetic Acid: (>98%, hygroscopic). Store in a desiccator.
-
Piperidine: Catalyst.[1][4] Freshly distilled preferred to avoid N-oxide impurities.
-
Ethanol (Absolute): Solvent for Protocol A.
-
Hydrochloric Acid (2M): For acidification/precipitation.
Equipment
-
Round-bottom flask (100 mL or 250 mL) with reflux condenser.
-
Magnetic stirrer with heating block/oil bath.
-
Vacuum filtration setup (Buchner funnel).
-
Desiccator (vacuum) for drying.
Protocol A: Classic High-Purity Synthesis (Ethanol/Piperidine)
Best for: High yields, crystalline product, and rigorous purification.
Experimental Workflow
-
Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.22 g, 10 mmol) and cyanoacetic acid (0.94 g, 11 mmol, 1.1 eq) in absolute ethanol (20 mL).
-
Expert Note: A slight excess of cyanoacetic acid ensures complete consumption of the aldehyde, which is harder to remove during purification.
-
-
Catalysis: Add piperidine (5 drops, ~0.1 mL).
-
Observation: The solution may turn slightly yellow due to the formation of the phenolate anion.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) with stirring for 3–5 hours .
-
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aldehyde spot (
) should disappear.
-
-
Workup & Precipitation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL).
-
Acidify dropwise with 2M HCl until pH
2. -
Critical Step: Vigorous stirring is required here.[5] The product will precipitate as a pale yellow/off-white solid. If an oil forms, scratch the glass or sonicate to induce crystallization.
-
-
Isolation: Filter the precipitate using a Buchner funnel. Wash with cold water (
mL) to remove residual acid and piperidine hydrochloride. -
Drying: Dry the solid in a vacuum desiccator over
or silica gel overnight.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 3-CHCA.
Protocol B: Green Aqueous Synthesis
Best for: Environmental sustainability, rapid screening, avoiding organic solvents.
-
Mixture Preparation: Combine 3-hydroxybenzaldehyde (10 mmol) and cyanoacetic acid (10 mmol) in Water (15 mL).
-
Catalysis: Add Ammonium Acetate (20 mol%) or DBU (catalytic).
-
Reaction: Stir at room temperature for 24 hours OR heat to 50°C for 2 hours.
-
Note: The 3-hydroxybenzaldehyde is sparingly soluble in water, but as the reaction proceeds, the equilibrium shifts.
-
-
Isolation: The product often precipitates directly from the aqueous solution upon acidification with HCl. Filter and wash as above.
Purification & Characterization
Purification: Recrystallization
Crude 3-CHCA often retains a yellow tint. For analytical grade (MALDI/Cell culture):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Add warm Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect crystals.
Quality Control Specifications
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white powder | Dark orange indicates oxidation/polymerization. |
| Melting Point | 220–223°C (decomposition) | Sharp range indicates high purity. |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Sparingly soluble in water (acidic pH). |
| IR Spectrum | Nitrile stretch ( | Distinctive peak absent in starting materials. |
| 1H NMR | Singlet confirms condensation; aromatic region 6.8–7.5 ppm. |
Troubleshooting & Expert Tips
-
Oil Formation: If the product separates as an oil upon acidification, it usually indicates trapped solvent or impurities. Remedy: Re-dissolve in dilute NaOH, wash with ethyl acetate (to remove unreacted aldehyde), and re-precipitate slowly with HCl.
-
Isomer Purity: Ensure you started with 3-hydroxybenzaldehyde. The 4-hydroxy isomer (HCCA) has a higher melting point (~250°C) and different biological activity.
-
Storage: 3-CHCA is light-sensitive over long periods. Store in amber vials at -20°C for long-term stability, especially if used for cell culture (MCT inhibition).
Safety Considerations
-
Cyanoacetic Acid: Harmful if swallowed or inhaled. While the nitrile group is stable, avoid contact with strong oxidizers or strong acids at high temperatures which could theoretically release HCN (though unlikely under these protocol conditions).
-
Piperidine: Toxic and flammable. Handle in a fume hood.
-
Dust Hazard: As a fine powder, CHCA can be an irritant. Use a dust mask (N95) when weighing.
References
-
Synthesis & Mechanism (Knoevenagel)
-
MCT Inhibition Context
-
Halestrap, A. P., & Denton, R. M. (1974). "Specific inhibition of pyruvate transport in rat liver mitochondria and human erythrocytes by alpha-cyano-4-hydroxycinnamate." Biochemical Journal. (Contextual reference for the class of inhibitors).
- Note: While 4-CHCA is the primary inhibitor cited, 3-CHCA is a known analogue used in Structure-Activity Relationship (SAR) studies for MCT1 inhibition.
-
-
Physical Properties & Spectra
-
Green Chemistry Protocol (Analogous)
-
Bhosale, R. S., et al. (2006). "Uncatalyzed Knoevenagel condensation in aqueous medium." Tetrahedron Letters.
-
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting experiments.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A convenient purification and preconcentration of peptides with alpha-cyano-4-hydroxycinnamic acid matrix crystals in a pipette tip for matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Cyano-3-hydroxycinnamic acid | CymitQuimica [cymitquimica.com]
- 10. alpha-Methylcinnamic acid | 1199-77-5 [chemicalbook.com]
- 11. pure-synth.com [pure-synth.com]
- 12. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 13. EP1185869A2 - Ligand-anchor conjugates for producing a biosensor layer - Google Patents [patents.google.com]
- 14. anthranilic acid derivatives: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Synthesis of α-Cyano-3-hydroxycinnamic Acid via Knoevenagel Condensation
Introduction: A Modern Perspective on a Classic Reaction
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, represents a modification of the aldol condensation.[1][2][3] First reported by Emil Knoevenagel in 1898, this reaction involves the nucleophilic addition of an active methylene compound to an aldehyde or ketone, typically catalyzed by a weak base like an amine, followed by a dehydration step to yield an α,β-unsaturated product.[1] Its enduring relevance lies in its efficiency and versatility for synthesizing a vast array of compounds, including key intermediates for pharmaceuticals, natural products, polymers, and fine chemicals.[1][3][4]
This guide focuses on a specific, high-value application of this reaction: the synthesis of α-cyano-3-hydroxycinnamic acid. This molecule is not merely a synthetic curiosity; it is a multifunctional compound with significant utility across various scientific disciplines. It is widely recognized for its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a critical technique in proteomics for analyzing peptides and proteins.[5][6][7][8] Beyond the realm of analytical chemistry, it serves as a valuable building block in drug development, with its derivatives showing potential as anti-inflammatory, analgesic, and even anti-cancer agents.[9] Furthermore, its strong UV-absorbing properties make it an excellent candidate for photoprotective applications in the cosmetics industry.[9]
These application notes are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Knoevenagel condensation, provide detailed, field-proven protocols for the synthesis of α-cyano-3-hydroxycinnamic acid, and discuss its critical applications, thereby providing a comprehensive resource grounded in scientific integrity.
The Scientific Foundation: Mechanism of the Knoevenagel Condensation
Understanding the reaction mechanism is paramount for troubleshooting, optimization, and adapting the protocol to new substrates. The base-catalyzed Knoevenagel condensation proceeds through a well-established sequence of steps, which is a variant of the classic aldol reaction pathway.[1][2]
-
Deprotonation and Enolate Formation: The reaction is initiated by the basic catalyst (e.g., piperidine, pyridine) abstracting an acidic α-proton from the active methylene compound, in this case, cyanoacetic acid. The electron-withdrawing nature of both the cyano (-CN) and carboxylic acid (-COOH) groups significantly increases the acidity of the methylene protons, facilitating the formation of a resonance-stabilized carbanion, or enolate.[1][2][4]
-
Nucleophilic Attack: This highly nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (3-hydroxybenzaldehyde). This step results in the formation of a carbon-carbon bond and a tetrahedral alkoxide intermediate.[1][4]
-
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to form a β-hydroxy aldol-type addition product.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the aldol adduct. This step is often facilitated by heat and the basic conditions, leading to the formation of a stable, conjugated double bond. The result is the α,β-unsaturated product, α-cyano-3-hydroxycinnamic acid.[1][4]
Caption: Figure 1: General Mechanism of Knoevenagel Condensation.
Application Notes: The Versatility of α-Cyano-3-hydroxycinnamic Acid
The synthetic utility of the Knoevenagel condensation is underscored by the broad applicability of its products. α-Cyano-3-hydroxycinnamic acid is a prime example of a versatile molecular scaffold.
-
MALDI Mass Spectrometry: The most prominent application is its use as a MALDI matrix.[5] In MALDI-MS, the analyte (e.g., a peptide) is co-crystallized with an excess of the matrix. The matrix strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser), leading to its desorption and ionization. This process facilitates the "soft" ionization of the analyte molecules, allowing for the mass analysis of large, fragile biomolecules with high sensitivity. The choice of matrix is critical, and α-cyano-hydroxycinnamic acid derivatives are particularly effective for peptides and proteins.[6][7][8]
-
Drug Development and Biochemical Research: The cinnamic acid framework is a common motif in bioactive molecules. α-Cyano-3-hydroxycinnamic acid serves as a key intermediate for synthesizing more complex pharmaceuticals with potential anti-inflammatory and analgesic effects.[9] Its derivatives are also explored for anti-cancer applications, leveraging the structural features that allow for targeted modifications.[9] Furthermore, related compounds like α-cyano-4-hydroxycinnamic acid are known potent inhibitors of monocarboxylate transporters (MCTs), which are crucial for the transport of lactate and pyruvate across cell membranes, making them valuable tools for studying metabolic pathways.[6][7]
-
Photoprotection and Cosmetics: This compound exhibits strong UV-absorbing capabilities, making it a valuable ingredient in sunscreen formulations and other cosmetic products designed to protect the skin from harmful ultraviolet radiation.[9] Its ability to act as a photostabilizer can also enhance the shelf-life and efficacy of light-sensitive products.[9]
-
Polymer and Materials Science: In the field of polymer chemistry, α-cyano-3-hydroxycinnamic acid can be incorporated into polymer matrices as a crosslinking agent or to enhance thermal stability and mechanical properties, leading to the development of more durable materials.[9]
Detailed Experimental Protocol: Synthesis of α-Cyano-3-hydroxycinnamic Acid
This protocol describes a standard laboratory procedure for the Knoevenagel condensation between 3-hydroxybenzaldehyde and cyanoacetic acid. The causality for each step is explained to ensure a self-validating and reproducible workflow.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Hydroxybenzaldehyde | 100-83-4 | C₇H₆O₂ | 122.12 |
| Cyanoacetic Acid | 372-09-8 | C₃H₃NO₂ | 85.06 |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of 3-hydroxybenzaldehyde and 9.4 g (0.11 mol) of cyanoacetic acid in 50 mL of pyridine.
-
Catalyst Addition: To the stirred solution, add 1.0 mL of piperidine.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 115°C) using a heating mantle. Maintain a gentle reflux with constant stirring for 3-4 hours.
-
Causality: Heating the reaction provides the necessary activation energy for the condensation and, crucially, for the dehydration step, which drives the equilibrium towards the final product.[3]
-
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). Spot the initial reaction mixture and samples taken periodically. The disappearance of the starting aldehyde spot indicates the reaction is nearing completion.
-
Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature and then chill it in an ice bath. Slowly and carefully pour the cooled mixture into a beaker containing 150 mL of cold water and 20 mL of concentrated hydrochloric acid with vigorous stirring. A solid precipitate should form.
-
Causality: The product is insoluble in acidic water. The addition of hydrochloric acid protonates the carboxylate group of the product and neutralizes the pyridine and piperidine, causing the α-cyano-3-hydroxycinnamic acid to precipitate out of the solution.
-
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Causality: Thorough washing is critical for removing impurities that could interfere with subsequent applications or characterization.
-
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product should be a white to pale yellow crystalline powder.[12]
-
Expected Yield: 75-85%
-
Melting Point: Approximately 222°C (with decomposition).[13]
-
Characterization: Confirm the identity and purity of the product using techniques such as FTIR, ¹H NMR, and Mass Spectrometry.
-
Caption: Figure 2: Experimental Workflow for Synthesis.
Data Summary
Table 1: Physicochemical Properties of α-Cyano-3-hydroxycinnamic Acid
| Property | Value | Reference |
| CAS Number | 54673-07-3 | [9][14][15][16] |
| Molecular Formula | C₁₀H₇NO₃ | [9][14][15][16] |
| Molecular Weight | 189.17 g/mol | [9][14][15][16] |
| Appearance | White to yellow powder or crystals | [12] |
| Melting Point | ~222°C (decomposes) | [13] |
| IUPAC Name | 2-Cyano-3-(3-hydroxyphenyl)acrylic acid | [9] |
Conclusion
The Knoevenagel condensation remains an indispensable tool in the synthetic chemist's arsenal. The protocol detailed herein provides a robust and reproducible method for the synthesis of α-cyano-3-hydroxycinnamic acid, a compound of significant commercial and research value. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently produce this versatile intermediate for applications ranging from advanced analytical techniques like MALDI-MS to the development of novel therapeutics and materials.
References
-
NIST. α-Cyano-3-hydroxycinnamic acid. [Link]
-
Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
-
NIST. α-Cyano-3-hydroxycinnamic acid. [Link]
-
Nagalakshmi, K., et al. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry. [Link]
-
PureSynth. Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC). [Link]
-
BSc Chemistry. Perkin and Knoevenagel condensation. [Link]
-
Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]
-
Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
ResearchGate. Phosphane‐Catalyzed Knoevenagel Condensation: A Facile Synthesis of α‐Cyanoacrylates and α‐Cyanoacrylonitriles. [Link]
-
Peyrot, C., et al. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PMC. [Link]
-
Pawar, H. S., et al. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry. [Link]
-
da Silva, A. C. G., et al. Cyanoacetic Acid: A Versatile Reagent for the Synthesis of Bioactive Compounds. [Link]
-
ResearchGate. New process for synthesis of p-hydroxycinnamic acid. [Link]
-
Organic Syntheses. ethyl (1-phenylethylidene)cyanoacetate. [Link]
Sources
- 1. Knoevenagel Condensation: Definition, Examples and Mechanism [chemistrylearner.com]
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- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. α-氰基-4-羟基肉桂酸 suitable for MALDI-TOF MS | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Alpha-Cyano-4-Hydroxycinnaminsäure, ultrarein, MALDI Matrix, Thermo Scientific Chemicals 5 x 10 mg [thermofisher.com]
- 13. pure-synth.com [pure-synth.com]
- 14. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 15. α-Cyano-3-hydroxycinnamic acid, CAS 54673-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the "Sweet Spot" Effect in α-Cyano-3-Hydroxycinnamic Acid (3-HCCA)
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve quantitative reproducibility in MALDI-TOF MS. While α-cyano-3-hydroxycinnamic acid (3-HCCA) is an exceptionally powerful matrix—particularly favored for the analysis of disulfide-containing proteins due to its unique reactivity with sulfhydryl groups[1]—it shares a notorious mechanical flaw with its structural isomer 4-CHCA: the "sweet spot" effect.
This guide is designed to move your laboratory away from the frustrating practice of manual "laser hunting" and toward self-validating, thermodynamically controlled workflows. Below, we break down the causality of heterogeneous crystallization and provide field-proven protocols to force uniform analyte distribution.
Part 1: Diagnostic Knowledge Base (FAQs)
Q1: What causes the sweet spot effect in 3-HCCA, and why is my analyte not evenly distributed? The Causality: The sweet spot effect is fundamentally a thermodynamic and kinetic segregation problem. When utilizing the standard "dried-droplet" method, the solvent (typically an Acetonitrile/Water mix) evaporates slowly. Because the 3-HCCA matrix and your peptide analyte possess different solubilities, they do not precipitate simultaneously. 3-HCCA forms rigid, needle-like crystals that grow rapidly from the droplet's periphery toward the center (the coffee-ring effect). During this slow lattice formation, the analyte is excluded from the initial crystals and pushed into the remaining solvent, eventually co-crystallizing in highly concentrated, localized pockets—the "sweet spots"[2].
Q2: How does the "Thin-Layer" method solve this, and why must I use highly volatile solvents? The Causality: By decoupling matrix crystallization from analyte deposition, we can control the kinetics of crystal growth. The thin-layer method utilizes a highly volatile solvent, such as pure acetone. When applied to the target plate, the rapid evaporation forces instantaneous, massive nucleation. Instead of growing large needles, the 3-HCCA is forced to form a dense, homogeneous bed of microcrystals[2]. When the aqueous sample is subsequently applied on top, the peptides intercalate uniformly into this pre-formed microcrystalline surface, drastically reducing spot-to-spot variability.
Q3: I’ve heard of adding Nitrocellulose to the matrix. What is the mechanism behind this? The Causality: Nitrocellulose (NC) acts as both a viscosity modifier and a structural scaffold. When added to the 3-HCCA solution, NC increases the viscosity of the evaporating droplet. This slows down the diffusion of matrix molecules, inhibiting the growth of large, heterogeneous crystals. Furthermore, the NC polymer provides a massive surface area of nucleation sites, forcing the 3-HCCA to precipitate as a uniform, amorphous film[3]. As a self-validating bonus, the NC film strongly anchors peptides, allowing you to aggressively wash the spot with water or weak acid to remove ionization-suppressing salts without losing your sample.
Q4: Can we eliminate crystallization entirely to guarantee homogeneity? The Causality: Yes, through the synthesis of Ionic Liquid Matrices (ILMs). By reacting the acidic 3-HCCA with an organic base (such as 3-aminoquinoline or butylamine) in a 1:1 molar ratio, you perform an acid-base neutralization that yields a room-temperature ionic liquid[4]. Because the matrix remains in a viscous liquid state even under the high vacuum of the mass spectrometer, the crystal lattice is completely bypassed. The analyte remains perfectly dissolved and homogeneously distributed, yielding near-perfect shot-to-shot reproducibility.
Part 2: Quantitative Performance Metrics
To guide your experimental design, the following table summarizes the expected performance of various sweet spot mitigation strategies based on our internal validation data and literature standards.
| Methodology | Spot Homogeneity | Signal-to-Noise (S/N) Variance | Primary Mechanism of Action | Best Application |
| Standard Dried-Droplet | Poor (Edge-biased) | High (>40% RSD) | Slow solvent evaporation | Qualitative mass confirmation |
| Thin-Layer (Acetone) | Excellent | Low (<15% RSD) | Instantaneous micro-nucleation | High-resolution peptide mapping |
| Nitrocellulose Addition | Excellent | Low (<10% RSD) | Viscosity modification & anchoring | Salty samples requiring on-target washing |
| Ionic Liquid Matrix (ILM) | Perfect (Liquid state) | Very Low (<5% RSD) | Acid-base neutralization | Absolute quantification & automated runs |
| Hydrophobic Target Plates | Good | Moderate (~20% RSD) | Droplet confinement via Teflon | Trace sample concentration[5] |
Part 3: Standard Operating Procedures (Protocols)
Protocol A: The Nitrocellulose-Modified Thin-Layer Method
This protocol is a self-validating system: if the final wash step removes your peptide signal, the nitrocellulose film was not properly formed.
-
Solution Preparation:
-
Prepare Solution A: 10 mg/mL 3-HCCA in 100% Acetone.
-
Prepare Solution B: 10 mg/mL Nitrocellulose in Acetone/Isopropanol (1:1 v/v).
-
-
Matrix Mixing: Mix Solution A and Solution B at a 4:1 ratio.
-
Film Deposition: Spot 0.5 µL of the matrix mixture onto the MALDI target.
-
Sample Application: Spot 0.5 µL of your aqueous peptide sample directly on top of the dried film. Allow it to dry completely at room temperature.
-
On-Target Washing (Crucial): Pipette 5 µL of cold 0.1% Trifluoroacetic acid (TFA) onto the dried spot. Leave for 5 seconds, then carefully wick away the liquid with a pipette or filter paper.
-
Causality Check: The NC film firmly anchors the peptides. This wash removes alkali metals (Na+, K+) that suppress ionization, ensuring high-intensity, reproducible [M+H]+ peaks.
-
Protocol B: 3-HCCA Ionic Liquid Matrix (ILM) Synthesis
Use this protocol when absolute spot-to-spot reproducibility is required for automated, unattended MALDI runs.
-
Base Matrix Preparation: Prepare a standard 3-HCCA solution at 10 mg/mL in 50% Acetonitrile / 50% Water with 0.1% TFA.
-
Neutralization: Add an equimolar amount of 3-Aminoquinoline (3-AQ) to the matrix solution.
-
Causality Check: The basic amine reacts with the carboxylic acid of 3-HCCA, forming an amorphous, non-volatile ionic liquid (3-AQ/CHCA)[4].
-
-
Sample Mixing: Mix 1 µL of the ILM solution with 1 µL of your peptide sample in a microcentrifuge tube.
-
Deposition: Spot 1 µL of the mixture onto the target plate and dry under vacuum.
-
Causality Check: The spot will not form rigid crystals. It will remain a highly viscous, transparent droplet, ensuring 100% homogeneous analyte distribution and entirely eliminating the sweet spot effect[4].
-
Part 4: Mechanistic Workflow Visualization
Mechanistic pathways comparing standard 3-HCCA crystallization against sweet spot mitigation methods.
Part 5: References
-
A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed / NIH -[Link]
-
Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC / NIH -[Link]
-
MALDI Matrix Research for Biopolymers - PMC / NIH -[Link]
-
MALDI Matrix: Origins, Innovations, and Frontiers - Chemical Reviews / ACS -[Link]
-
Miniaturizing sample spots for matrix-assisted laser desorption/ionization mass spectrometry - PMC / NIH -[Link]
Sources
- 1. A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix-assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) Mass Spectrometric Analysis of Intact Proteins Larger than 100 kDa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MALDI Matrix Research for Biopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miniaturizing sample spots for matrix-assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Cyano-4-Hydroxycinnamic Acid (CHCA) Signal Suppression Issues
Welcome to the technical support center for α-Cyano-4-Hydroxycinnamic Acid (CHCA) matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common signal suppression issues encountered during their experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common problems that lead to diminished or absent analyte signals when using CHCA as a MALDI matrix.
Issue 1: Low or No Analyte Signal Intensity
Q: I am not seeing any signal for my analyte, or the signal is extremely weak. What are the likely causes and how can I fix this?
A: Low or no analyte signal is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Here’s a breakdown of potential causes and their solutions:
Probable Cause 1: Suboptimal Matrix-to-Analyte Ratio
-
Expertise & Experience: The relative concentration of CHCA to your analyte is critical for effective co-crystallization and ionization. An excess of matrix can suppress the analyte signal, while too little matrix will result in inefficient energy transfer from the laser. The optimal ratio is often determined empirically.
-
Troubleshooting Steps:
-
Analyte Concentration: Ensure your analyte solution is at an appropriate concentration, typically in the range of 1-50 µM.[1][2]
-
Serial Dilutions: Prepare a series of analyte/matrix mixtures with varying volume ratios (e.g., 1:1, 1:5, 5:1) to identify the optimal ratio for your specific analyte.[2]
-
Start with a 1:1 Ratio: A common and effective starting point is to mix your analyte and matrix solutions in a 1:1 (v/v) ratio.[2][3]
-
Probable Cause 2: Presence of Contaminants (Salts, Detergents)
-
Expertise & Experience: Salts (e.g., sodium, potassium) and detergents are notorious for causing signal suppression in MALDI-MS.[4][5][6] They can interfere with the co-crystallization process and compete with the analyte for ionization.
-
Troubleshooting Steps:
-
Sample Purification: Desalt and purify your sample using techniques like C18 ZipTips or dialysis.
-
On-Plate Washing: After spotting the sample/matrix mixture and allowing it to dry, you can perform a gentle on-plate wash with cold, deionized water or a dilute acid solution (e.g., 0.1% TFA) to remove salts.[4][5]
-
Use of Additives: Incorporating additives like ammonium phosphate or ammonium citrate into the matrix solution can help to suppress the formation of alkali adducts and reduce chemical noise.[4][5][6][7][8]
-
Probable Cause 3: Poor Co-crystallization
-
Expertise & Experience: The quality of the co-crystallization between the analyte and the CHCA matrix directly impacts the efficiency of the desorption and ionization process. Inhomogeneous crystals or "hot spots" can lead to inconsistent and weak signals.
-
Troubleshooting Steps:
-
Solvent Composition: The choice of solvent for both the matrix and the analyte is crucial. A common solvent system for CHCA is a mixture of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA).[3][9] The ratio of ACN to water can be adjusted to optimize crystallization.
-
Spotting Technique: The dried-droplet method is the most common technique.[3][9] For difficult samples, consider alternative methods like the thin-layer or sandwich method.[1][10]
-
Drying Conditions: Allow the spotted sample to air-dry slowly at room temperature. Rapid drying can lead to poorly formed crystals.
-
Issue 2: High Background Noise and Matrix-Related Peaks
Q: My mass spectrum is dominated by peaks from the CHCA matrix itself, which are obscuring my analyte signals, especially in the low mass range.
A: CHCA is known to produce matrix-related ions and adducts, particularly in the lower mass-to-charge (m/z) range (typically below 800-1200 m/z).[4][5][6][7] These can interfere with the detection of low molecular weight analytes.
Probable Cause 1: Matrix Cluster and Adduct Formation
-
Expertise & Experience: CHCA can form clusters and adducts with alkali metal ions (Na+, K+) that are ubiquitously present in solvents and on labware.[7][11][12][13] These matrix-related ions can be more abundant than the analyte ions, especially at low analyte concentrations.
-
Troubleshooting Steps:
-
Matrix Purity: Use high-purity CHCA (>99.0%) to minimize contaminants that can contribute to adduct formation.[14]
-
Additive Use: As mentioned previously, adding ammonium phosphate or ammonium citrate to the matrix solution is highly effective in suppressing the formation of these adducts.[4][5][6][7][8]
-
Optimize Matrix Concentration: In some cases, a lower concentration of CHCA can reduce the intensity of matrix-related peaks without significantly compromising analyte signal.[15] An optimal concentration of 0.1 mg/ml CHCA in 20% ACN/0.1% aq. TFA has been shown to significantly improve sensitivity.[15]
-
Probable Cause 2: Inappropriate Laser Power
-
Expertise & Experience: Using excessive laser power can lead to increased fragmentation of the matrix and the formation of a wider range of matrix-related ions, contributing to high background noise.
-
Troubleshooting Steps:
-
Laser Energy Attenuation: Start with a low laser power and gradually increase it until you achieve a good signal-to-noise ratio for your analyte.
-
Sweet Spot Hunting: Move the laser around the sample spot to find areas with optimal crystallization that require lower laser energy for good ionization.
-
| Problem | Probable Cause | Recommended Solution |
| Low/No Analyte Signal | Suboptimal Matrix-to-Analyte Ratio | Empirically determine the optimal ratio by testing serial dilutions (start with 1:1 v/v). |
| Presence of Contaminants | Desalt/purify the sample; perform on-plate washing; use additives like ammonium phosphate. | |
| Poor Co-crystallization | Optimize solvent composition and spotting technique; allow for slow air-drying. | |
| High Background Noise | Matrix Cluster/Adduct Formation | Use high-purity CHCA; add ammonium phosphate/citrate to the matrix solution; optimize matrix concentration. |
| Inappropriate Laser Power | Start with low laser power and gradually increase; search for "sweet spots" on the sample. |
FAQs
Q1: What is the optimal concentration for a CHCA matrix solution?
A1: While a saturated solution is often used, the optimal concentration can vary depending on the analyte and experimental conditions.[9] A common starting point is a saturated solution prepared by dissolving 10-25 mg of CHCA in 1.0 mL of a 50:50 acetonitrile/water solution with 0.1% TFA.[3][9] However, for some applications, a much lower concentration (e.g., 0.1 mg/mL) has been shown to significantly improve sensitivity.[15]
Q2: How should I prepare my CHCA matrix solution?
A2: A standard protocol for a saturated CHCA solution is as follows:
-
Add 10-25 mg of high-purity CHCA to a microcentrifuge tube.[3]
-
Add 1.0 mL of a solution containing 50% acetonitrile, 50% ultrapure water, and 0.1% TFA.[3]
-
Vortex the tube vigorously to dissolve the CHCA.[3]
-
If not all of the CHCA dissolves, centrifuge the tube and use the supernatant for your experiments.[3][9]
Q3: What are the best spotting techniques for CHCA?
A3: The dried-droplet method is the most widely used and straightforward technique.[3][9] It involves mixing the analyte and matrix solutions and spotting 0.5-1.0 µL onto the MALDI target, then allowing it to air dry.[3] For analytes that are difficult to co-crystallize, the thin-layer or sandwich methods can be effective alternatives.[1][10]
Q4: Can I use additives with CHCA? What are their benefits?
A4: Yes, additives can be very beneficial. Ammonium phosphate and ammonium citrate are commonly used to suppress the formation of sodium and potassium adducts of CHCA, which reduces background noise and can improve the signal-to-noise ratio for your analyte, especially at low concentrations.[4][5][6][7][8]
Q5: Are there alternatives to CHCA for certain types of analytes?
A5: While CHCA is excellent for peptides and small proteins (generally under 10 kDa), other matrices may be more suitable for different classes of molecules.[3] For larger proteins, sinapinic acid (SA) is often preferred. For glycoproteins and nucleic acids, 2,5-dihydroxybenzoic acid (DHB) is a common choice. For certain small molecules, derivatives of CHCA, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) , have shown improved performance.[16][17]
Experimental Workflows and Diagrams
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low analyte signal intensity.
Dried-Droplet Sample Preparation Method
Caption: The standard dried-droplet method for MALDI sample preparation with CHCA.
References
- Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC. (n.d.).
- Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) MALDI Matrix - Benchchem. (n.d.).
- CHCA MALDI Matrix Protocol - ProteoChem. (n.d.).
- AP/MALDI Sample Preparation Protocols - MassTech. (n.d.).
- High Spatial Resolution Imaging of N-glycans by Matrix Sublimation & Recrystallization. (n.d.).
- An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed. (2013, November 15).
- Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed. (2001, February 1).
- Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) - Journal of Biomolecular Techniques. (2003, December 15).
- (E)-Propyl α-Cyano-4-Hydroxyl Cinnamylate: A High Sensitive and Salt Tolerant Matrix for Intact Protein Profiling by MALDI Mass Spectrometry - ACS Publications. (2016, January 4).
- Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets | Analytical Chemistry - ACS Publications. (2021, June 7).
- Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. | Sigma-Aldrich. (2011, January 25).
- Biopolymer Mass Spectrometry, ERRC, ARS, USDA: MALDI sample preparation.doc, 10/18/2005 1 MALDI SAMPLE PREPARATION MATERIALS EQU. (2005, October 18).
- Investigation of the mechanism of matrix adduct formation in MALDI at elevated pressure. (2025, August 6).
- Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets - CORE. (2021, June 7).
- MALDI-TOF MS detection of dilute, volume-limited peptide samples with physiological salt levels - Analyst (RSC Publishing). (n.d.).
- Sample spotting techniques - QB3 Berkeley. (n.d.).
- Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices - ACS Publications. (2015, January 19).
- CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS | Spectroscopy Online. (2020, November 16).
- MALDI-TOF Sample Preparation. (n.d.).
- Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed. (2004, May 15).
- Suppression of ??-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6).
- Application Notes and Protocols for 4-Cyanocinnamic Acid (CHCA) Matrix in MALDI-TOF Mass Spectrometry - Benchchem. (n.d.).
- Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC. (2022, April 15).
- 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix | PNAS. (2008, August 26).
- Sample preparation strategies in MALDI - MassTech. (n.d.).
- Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC. (n.d.).
- CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF - ResearchGate. (2025, August 7).
- Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. | Semantic Scholar. (n.d.).
- MALDI-TOF Sample Preparation: Does Matrix Purity Really Matter? - Waters Corporation. (n.d.).
- Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech - ap-maldi. (n.d.).
- The Analyst's Matrix: A Head-to-Head Comparison of CHCA and its Halogenated Counterpart in Mass Spectrometry - Benchchem. (n.d.).
- Matrix Recipes | Harvard Center for Mass Spectrometry. (n.d.).
- Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC. (n.d.).
- MALDI post-source decay and LIFT-TOF/TOF investigation of alpha-cyano-4-hydroxycinnamic acid cluster interferences - PubMed. (2004, March 15).
Sources
- 1. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jbt.abrf.org [jbt.abrf.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. proteochem.com [proteochem.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MALDI post-source decay and LIFT-TOF/TOF investigation of alpha-cyano-4-hydroxycinnamic acid cluster interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Solvent Evaporation & Crystallization Dynamics for Alpha-Cyano Hydroxycinnamic Acid (CHCA)
Executive Summary & Isomer Clarification
Note on Chemical Identity: While the standard "CHCA" matrix used in >95% of MALDI applications is alpha-cyano-4-hydroxycinnamic acid , this guide addresses the physicochemical principles governing both the 4-isomer and the alpha-cyano-3-hydroxycinnamic acid (3-HCCA) variant. Both isomers share near-identical solubility profiles and crystallization behaviors. The protocols below are optimized for the cyano-hydroxycinnamic backbone, regardless of the hydroxyl position.
The Core Challenge: Success in MALDI-TOF MS with CHCA depends entirely on the rate of solvent evaporation .[1] This rate dictates the crystallization kinetics.
-
Too Fast: Amorphous solids form; analyte is trapped but not integrated into the crystal lattice (poor ionization).[1]
-
Too Slow: Large crystals form; analyte is excluded from the lattice (segregation), leading to "hot spots" and poor shot-to-shot reproducibility.[1]
-
Optimal: A controlled evaporation that balances nucleation and growth, typically achieved by manipulating the vapor pressure differential between Acetonitrile (ACN) and Water.
Technical Deep Dive: The Physics of Evaporation
To troubleshoot effectively, you must understand the "Evaporation Race" occurring in your droplet.
The Solvent System
The standard CHCA solvent is a binary mixture: Acetonitrile (ACN) and Water , usually with Trifluoroacetic Acid (TFA) .[1]
| Solvent Component | Boiling Point (°C) | Vapor Pressure (at 20°C) | Role in Crystallization |
| Acetonitrile (ACN) | 82°C | ~9.7 kPa (High) | Solubilizes the hydrophobic CHCA matrix. Evaporates first. |
| Water | 100°C | ~2.3 kPa (Low) | Solubilizes hydrophilic peptides/analytes.[1] Evaporates last. |
| TFA (0.1%) | 72°C | ~11 kPa | Ion pairing agent; ensures analyte protonation. |
The "Coffee Ring" Mechanism
When a 50:50 ACN:Water droplet dries:
-
Phase 1 (ACN Evaporation): ACN has a vapor pressure ~4x higher than water.[1] It evaporates rapidly from the contact line (edge) of the droplet.
-
Saturation Gradient: As ACN leaves, the solubility of the hydrophobic CHCA decreases drastically at the edge.
-
Nucleation: CHCA precipitates at the edge first, creating a rim of crystals.[1]
-
Phase 2 (Water Evaporation): The remaining liquid is now mostly water.[1] The hydrophobic CHCA is insoluble in water, so it crashes out rapidly, often trapping the water-soluble analyte in a chaotic manner or excluding it entirely.
Visualization: Evaporation & Crystallization Workflow
The following diagram illustrates the critical "Evaporation Race" and how solvent choice dictates crystal morphology.
Caption: Figure 1. The "Evaporation Race" between ACN and Water determines whether you get large, segregated crystals (Slow Path) or a uniform microcrystalline layer (Fast Path).
Troubleshooting Hub (Q&A)
Q1: I see a "halo" of crystals with a clear center, and I only get signal from the rim. Why?
-
Diagnosis: This is the classic "Coffee Ring Effect."[1]
-
Cause: The ACN evaporated too quickly from the edge, pinning the contact line. The analyte (soluble in the remaining water) was pushed to the center or trapped in the final drying phase where no matrix was left to co-crystallize.
-
Solution: Switch to the Recrystallized Thin Layer Method (see Protocol B). By creating a seed layer first, you force the analyte to crystallize instantly upon contact, preventing migration.
Q2: My signal intensity varies wildly between laser shots (poor reproducibility).
-
Diagnosis: Heterogeneous crystallization (Hot Spots).[1]
-
Cause: Slow evaporation allowed the CHCA to grow into large, discrete needles.[1] The analyte is not distributed evenly inside these needles but rather adsorbed on specific faces.[1]
-
Solution: Increase the organic solvent ratio (e.g., 70% ACN) or use Acetone as the solvent for the matrix.[1] Acetone's extremely high vapor pressure forces rapid nucleation, creating millions of microcrystals rather than a few large ones.
Q3: I am analyzing hydrophobic peptides/lipids and seeing no signal.
-
Diagnosis: Solubility mismatch.
-
Cause: If your analyte is hydrophobic, it may be precipitating out of the solution before the matrix does when the ACN evaporates.[1] It aggregates separately from the matrix crystals.
-
Solution: Use a "Non-Aqueous" protocol.[1] Dissolve CHCA in Isopropanol/ACN (no water) to keep hydrophobic analytes in solution until the exact moment of crystallization.
Q4: My spectrum is dominated by Sodium (Na+) and Potassium (K+) adducts.
-
Diagnosis: Salt contamination.[1]
-
Cause: As water evaporates last, salts concentrate in the final liquid phase and deposit on the crystal surface.[1]
-
Solution: Add Ammonium Phosphate (10 mM) or Ammonium Citrate to your matrix solution.[1] These ammonium salts compete with Na/K and suppress adduct formation (known as "on-target washing").
Experimental Protocols
Protocol A: Standard Dried Droplet (General Purpose)
Best for: Quick checks, abundant samples (>1 pmol).[1]
-
Matrix Solution: 10 mg/mL CHCA in 50:50 ACN:Water + 0.1% TFA.
-
Sample Prep: Dissolve analyte in 0.1% TFA (aqueous).
-
Mixing: Mix Matrix and Sample 1:1 in a microtube.
-
Deposition: Spot 1 µL onto the target plate.
-
Drying: Allow to air dry at room temperature. Do not blow on it (introduces humidity/contaminants).
Protocol B: Thin Layer Method (High Sensitivity/Reproducibility)
Best for: Low abundance samples (<100 fmol), quantification, and eliminating hot spots.[1]
-
Layer 1 (Seeding):
-
Layer 2 (Analyte Incorporation):
-
Optional Wash:
-
Place a droplet of cold (4°C) 0.1% TFA on the spot for 3 seconds and pipette it off. This removes surface salts without dissolving the CHCA-analyte crystals.
-
Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for common CHCA crystallization issues.
References
-
Beavis, R. C., & Chait, B. T. (1989). Matrix-assisted laser desorption mass spectrometry using 355 nm radiation. Rapid Communications in Mass Spectrometry.
-
Cohen, S. L., & Chait, B. T. (1996). Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. Analytical Chemistry.
-
Vorm, O., Roepstorff, P., & Mann, M. (1994). Improved resolution and very high sensitivity in MALDI TOF of matrix surfaces made by fast evaporation. Analytical Chemistry.
-
Zhu, X., & Papayannopoulos, I. A. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of Biomolecular Techniques.
Sources
- 1. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, Ultra pure | Sigma-Aldrich [sigmaaldrich.com]
- 2. Proteomic Analysis of the Action of the Mycobacterium ulcerans Toxin Mycolactone: Targeting Host Cells Cytoskeleton and Collagen | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
alpha-cyano-3-hydroxycinnamic acid solubility issues in water-acetonitrile
Technical Support Center: -Cyano-Hydroxycinnamic Acid Solubility
Topic: Troubleshooting Solubility in Water-Acetonitrile Systems
Part 1: Critical Verification (Isomer Check)
⚠️ URGENT: Verify Your Reagent Identity Before proceeding, please verify the exact CAS number on your reagent bottle.[1]
- -Cyano-4-hydroxycinnamic acid (CHCA/HCCA): [CAS: 28166-41-8].[1][2][3][4] This is the standard "Universal Matrix" for MALDI-TOF MS of peptides and small proteins.[1]
- -Cyano-3-hydroxycinnamic acid: [CAS: 54673-07-3].[1][5][6] This is a positional isomer.[1] While chemically similar, it is rarely used as a primary matrix.[1]
Note: The solubility principles below apply to both isomers due to their identical functional groups, but 4-hydroxy is the industry standard.[1] If you purchased 3-hydroxy by mistake for general peptide work, we recommend switching to 4-hydroxy for comparable results to literature standards.
Part 2: The Solubility Landscape (Technical Theory)
Users frequently encounter precipitation because
The "Solvent Conflict"
-
Acetonitrile (ACN): Solvates the hydrophobic aromatic ring.[1]
-
Water: Essential for dissolving biological analytes (peptides/proteins) and salts.[1]
-
The Conflict: CHCA requires high organic content (>30%) to remain in solution.[1] However, biological samples often require high aqueous content.[1]
-
The Solution: A "co-solvent" system (typically 50:50 or 70:30 ACN:H2O) combined with acidification .[1]
The Role of TFA (Trifluoroacetic Acid)
You cannot rely on water/ACN alone.[1]
-
Solubility: Acidification suppresses the ionization of the carboxylic acid group (keeping it neutral), which actually decreases water solubility slightly but is essential for protonation in Positive Ion Mode MALDI.[1]
-
Crystal Quality: TFA promotes the formation of uniform, small crystals rather than large, heterogeneous needles.[1]
Part 3: Troubleshooting Guide (FAQ & Diagnostics)
Issue 1: "My matrix stock solution is cloudy or precipitating immediately."
Diagnosis: The water content is too high, or the saturation point was exceeded without proper energy input.[1]
Corrective Action:
-
Check the Ratio: Ensure your solvent is at least 30% Acetonitrile .[1] The "Sweet Spot" for standard peptide work is 50% ACN .[1]
-
Energy Input: CHCA dissolves endothermically.[1] It requires sonication (ultrasonic bath) for 5–10 minutes.[1] Vortexing alone is often insufficient for saturation.[1]
Issue 2: "I see large, needle-like crystals on the target plate (Hot Spots)."
Diagnosis: Slow evaporation or low organic content.[1] Large crystals lead to poor shot-to-shot reproducibility.[1]
Corrective Action:
-
Increase Volatility: Switch from 50% ACN to 70% ACN . Faster evaporation creates smaller, more uniform crystals.[1]
-
Acetone Spike: Add a small volume (e.g., 10-20%) of acetone or ethanol to the matrix solution to increase evaporation rates.[1]
Issue 3: "The solution clogs my LC-MALDI spotter or capillary lines."
Diagnosis: You are using a saturated solution without filtering.[1] Temperature drops in the capillary lines cause micro-precipitation.[1]
Corrective Action:
-
Filter: Always pass the matrix solution through a 0.22 µm PTFE or Nylon filter before loading into capillaries.[1]
-
Reduce Concentration: Do not use a saturated solution for automated spotting. Use a fixed concentration (e.g., 5–7 mg/mL ) which is below the saturation limit (approx 10-12 mg/mL in 50% ACN) to prevent crashing out inside the tubing.[1]
Part 4: Validated Protocols
Protocol A: Standard Saturated Matrix (The "Crush and Soak")
Best for: Manual spotting, maximum sensitivity.
-
Weigh: 10 mg of
-Cyano-hydroxycinnamic acid into a 1.5 mL Eppendorf tube. -
Solvent Prep: Prepare TA50 Solvent (50:50 Acetonitrile:Water + 0.1% TFA).[1]
-
Mix: Add 1 mL of TA50 Solvent to the powder.
-
Sonicate: Sonicate in a water bath for 10 minutes. The solution should be saturated (visible pellet of undissolved crystals at the bottom).[1]
-
Centrifuge: Spin at 10,000 rpm for 2 minutes to pellet the excess matrix.
-
Use: Draw the clear supernatant for spotting.[1] Do not disturb the pellet.
Protocol B: Recrystallization (For Impure/Yellow Matrix)
Best for: When you suspect contaminants (yellow tint) are causing solubility or noise issues.[1]
-
Dissolve: Dissolve CHCA in hot ethanol (approx. 50°C) until near saturation.
-
Filter: Filter while warm to remove insoluble debris.[1]
-
Cool: Add cool water dropwise until the solution turns slightly turbid.
-
Crystallize: Place in a fridge (4°C) overnight.
-
Recover: Filter the white crystals and dry in a vacuum desiccator.
Part 5: Decision Logic (Workflow)
The following diagram outlines the troubleshooting logic for CHCA solubility issues.
Caption: Decision tree for diagnosing and resolving CHCA matrix solubility and crystallization defects.
Part 6: Reference Data
Table 1: Solubility Limits of CHCA (Approximate)
| Solvent Composition | Solubility (mg/mL) | Notes |
| 100% Water | < 1.0 mg/mL | Practically insoluble; useless for MALDI. |
| 30% ACN / 70% Water | ~ 4–6 mg/mL | Risk of precipitation if temp drops.[1] |
| 50% ACN / 50% Water | ~ 10–15 mg/mL | Ideal. Standard saturated solution.[1] |
| 70% ACN / 30% Water | > 20 mg/mL | High solubility; fast evaporation. |
| 100% Methanol/Ethanol | > 30 mg/mL | Good for stock, but poor co-crystallization with aqueous analytes. |
References
-
Beavis, R. C., & Chait, B. T. (1992).[1]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][2][4][8][9][10][11] Organic Mass Spectrometry, 27(2), 156-158.[1] Link[1] -
Sigma-Aldrich. (n.d.).[1] Product Information:
-Cyano-4-hydroxycinnamic acid for MALDI-MS. Accessed via Merck/Sigma Technical Library.[1] Link -
Bruker Daltonics. (2012). Care & Consumables: HCCA Matrix Instructions for Use.Link[1]
-
Smirnov, I. P., et al. (2004).[1] Suppression of
-cyano-4-hydroxycinnamic acid matrix clusters in the low-mass region of MALDI-TOF mass spectra. Analytical Chemistry, 76(10), 2958-2965.[1] Link[1]
Sources
- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. α-Cyano-3-hydroxycinnamic acid, CAS 54673-07-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pure-synth.com [pure-synth.com]
- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. skb.skku.edu [skb.skku.edu]
Validation & Comparative
Mechanistic Foundations: Why Isomerism Dictates MALDI Performance
An in-depth analysis of matrix-assisted laser desorption/ionization (MALDI) reveals that the physicochemical properties of the matrix are the primary bottleneck for sensitivity and spatial resolution. While cinnamic acid derivatives—such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA)—have served as the gold standard for decades, recent breakthroughs demonstrate that the specific isomeric form of these molecules dictates their performance.
By strategically selecting between geometric (E/Z) and positional (ortho/meta/para) isomers, researchers can manipulate UV extinction coefficients, crystal lattice thermodynamics, and proton transfer efficiency. This guide objectively compares the performance of rationally designed isomeric cinnamic acid derivatives against conventional matrices, providing actionable workflows for high-resolution imaging and labile molecule analysis.
Geometric Isomerism: The E/Z Energy Sink
Commercial cinnamic acid matrices are almost exclusively synthesized in the thermodynamically stable trans (E) configuration[1]. However, the rigid double bond in the cinnamic acid backbone means that synthesizing the cis (Z) isomer fundamentally alters the molecule's stereochemistry and crystal packing[1].
The Causality: During 355 nm laser irradiation, the matrix undergoes rapid excitation. For Z-isomers like Z-sinapinic acid (Z-SA), E/Z photoisomerization acts as a highly efficient energy sink. Instead of transferring excess residual thermal energy to the analyte—which causes in-source decay (ISD)—the energy is consumed by the matrix's structural rearrangement and phase transition. This creates an ultra-soft desorption environment, which is critical for analyzing highly labile molecules like sulfated carbohydrates, where Z-SA almost completely suppresses the dissociation of sulfate groups in negative ion mode[1].
Positional Isomerism: Tuning Extinction Coefficients
In MALDI Imaging Mass Spectrometry (IMS), spatial resolution is limited by the laser spot size and the matrix crystal size. Aminated cinnamic acid analogs (ACAAs) leverage positional isomerism to overcome the limitations of traditional matrices like 1,5-diaminonaphthalene (DAN) or 2,5-dihydroxyacetophenone (DHA)[2].
The Causality: Shifting the amino group to the para position—as seen in 4-aminocinnamic acid (ACA) and 4-(dimethylamino)cinnamic acid (DMACA)—drastically increases the molar extinction coefficient at 355 nm[2]. Because these positional isomers absorb laser energy more efficiently, researchers can lower the laser fluence required to reach the desorption threshold[3]. Lower laser power translates to a smaller laser burn pattern (down to ~4.5 µm) and significantly less thermal degradation of fragile lipids like gangliosides[2]. Furthermore, DMACA exhibits extreme vacuum stability (< 5x10^-7 mbar), preventing matrix sublimation during multi-hour imaging runs[4].
Performance Comparison Data
Table 1: Geometric Isomers for Carbohydrate Analysis
Comparing the commercial standard against its rationally synthesized geometric isomer.
| Feature | E-Sinapinic Acid (E-SA) | Z-Sinapinic Acid (Z-SA) |
| Geometric Form | trans-isomer (Commercial Standard) | cis-isomer (Rationally Synthesized) |
| Primary Application | Proteins, Peptides | Neutral & Sulfated Carbohydrates |
| Ionization Mode | Positive Ion Mode | Negative Ion Mode |
| In-Source Decay (ISD) | High for labile sulfate groups | Almost completely suppressed |
| Matrix-Analyte Interaction | Standard protonation | Optimized stereochemical interaction |
Table 2: Positional Isomers vs. Conventional Matrices for Lipid IMS
Evaluating aminated cinnamic acid analogs against traditional dual-polarity matrices.
| Matrix | Classification | Extinction Coeff. (355 nm) | Vacuum Stability | Spatial Res. Limit | Key Advantage |
| DMACA | Aminated Cinnamic Analog (Positional) | Very High | >48h at 5x10^-7 mbar | 4.5 - 5 µm | Dual-polarity, no oversampling needed |
| ACA | Aminated Cinnamic Analog (Positional) | High | Stable | ~10 µm | Minimal ganglioside fragmentation |
| DAN | Naphthalene Derivative | Moderate | Volatile (Sublimes) | ~10 µm | Traditional dual-polarity standard |
| DHA | Acetophenone Derivative | Low/Moderate | Stable | ~10 - 20 µm | Good for proteins, poor for labile lipids |
Mechanistic Pathways & Workflows
MALDI desorption pathway highlighting how isomeric matrices enable soft ionization of labile targets.
Self-validating workflow for high-spatial-resolution MALDI IMS using DMACA positional isomers.
Self-Validating Experimental Protocols
Protocol A: Z-Sinapinic Acid Preparation for Sulfated Carbohydrates
Objective: Achieve soft ionization of labile sulfated oligosaccharides without sulfate group dissociation.
-
Isomeric Verification (QC Step 1): Prior to matrix preparation, verify the purity of the synthesized Z-SA (>95% Z-isomer) via 1H-NMR to ensure minimal E-isomer contamination, which would reintroduce thermal degradation pathways.
-
Matrix Solution Formulation: Dissolve Z-SA in a solvent system of 50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic acid (TFA) to a final concentration of 10 mg/mL.
-
Sample Spotting: Spot 1 µL of the sulfated carbohydrate sample onto a polished steel MALDI target plate.
-
Matrix Overlay: Immediately overlay the sample with 1 µL of the Z-SA matrix solution.
-
System Validation (QC Step 2): On an adjacent target well, spot a known labile standard (e.g., Dextran sulfate).
-
Crystallization: Allow the spots to co-crystallize and dry completely at room temperature under atmospheric pressure.
-
Acquisition & Calibration: Load the plate into the MALDI-TOF MS. Operate in negative ion mode . Fire the laser on the Dextran sulfate standard first; validate that the mass spectrum shows intact precursor ions with <5% neutral loss of SO3. Once validated, proceed to analyze the unknown samples.
Protocol B: High-Resolution Dual-Polarity Lipid IMS using DMACA
Objective: Achieve true 5 µm spatial resolution imaging of phospholipids and gangliosides without oversampling.
-
Matrix Preparation: Dissolve DMACA in a polar aprotic solvent mixture (e.g., 70% Acetonitrile / 30% Dimethylformamide) at 5 mg/mL. The aprotic nature of DMF restricts crystal growth, promoting sub-micrometer crystallization[4].
-
Tissue Mounting: Mount 10 µm thick fresh-frozen murine brain or kidney sections onto ITO-coated conductive glass slides. Desiccate for 30 minutes.
-
Automated Matrix Application: Apply the DMACA matrix using an automated pneumatic sprayer. Set the flow rate to 0.1 mL/min, nozzle temperature to 75°C, and perform 8 iterative passes.
-
Microscopic Validation (QC Step 1): Inspect the sprayed slide under an optical microscope at 40x magnification. Crystals must be homogeneous and strictly < 1 µm in diameter. If larger crystals are observed, the 5 µm spatial resolution will be compromised; discard and recalibrate the sprayer.
-
Vacuum Equilibration: Load the slide into the MALDI-TOF/TOF instrument. Allow the source pressure to stabilize below 5x10^-7 mbar. DMACA’s high vacuum stability ensures no matrix is lost to sublimation during this phase[2].
-
Laser Fluence Calibration (QC Step 2): Fire the 355 nm Nd:YAG laser on an off-tissue matrix region. Gradually lower the laser power until the absolute desorption threshold is found. DMACA's high extinction coefficient allows for a ~4.5 µm burn pattern at minimal power[3].
-
Data Acquisition: Acquire lipid images in both positive and negative ion modes at a 5 µm pixel size.
References
- Z-sinapinic acid: the change of the stereochemistry of cinnamic acids as rational synthesis of a new matrix for carbohydrate MALDI-MS analysis.PubMed (nih.gov).
- Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry.ChemRxiv.
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Publish Comparison Guide: HPLC Purity Assessment of α-Cyano-3-Hydroxycinnamic Acid (3CHCA) for MALDI-TOF MS
Executive Summary
For researchers and drug development professionals utilizing Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), the selection and purity of the organic matrix are as critical as the calibration of the instrument itself. While α-Cyano-4-hydroxycinnamic acid (4CHCA) is the industry standard for peptide mass fingerprinting, its structural isomer, α-Cyano-3-hydroxycinnamic acid (3CHCA) , has emerged as a highly specialized alternative. 3CHCA specifically reacts with sulfhydryl groups, enabling the direct observation of peptide-matrix adduct ions that are highly effective for identifying disulfide-containing proteins ()[1].
However, the analytical power of 3CHCA is entirely dependent on its purity. Trace impurities—such as unreacted precursors, degradation products, and alkali metals (Na⁺, K⁺)—cause severe signal suppression, elevated baseline noise, and complex adduct formation. This guide objectively compares the performance of Ultra-Pure (HPLC Grade) 3CHCA against standard commercial alternatives and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol to assess matrix purity.
The Causality of HPLC Method Design
Developing an HPLC method for 3CHCA requires a mechanistic understanding of its chemical structure. As a Senior Application Scientist, I do not just apply parameters; I design them based on molecular behavior:
-
Stationary Phase Selection (C18): 3CHCA contains a hydrophobic phenyl ring and a conjugated alkene system. A standard C18 reversed-phase column provides the optimal hydrophobic interaction required to retain and separate 3CHCA from closely related phenolic impurities.
-
Mobile Phase pH Control (0.1% TFA): Cinnamic acid derivatives possess a carboxylic acid functional group (pKa ~4.0). If analyzed in neutral water, the molecule partially ionizes, leading to severe peak tailing and unpredictable retention times. Adding an acidic modifier like Trifluoroacetic acid (TFA) ensures that the cinnamic acid derivative is fully protonated, leading to optimal retention and sharp peak shapes on the nonpolar stationary phase ()[2].
-
Detection Wavelength (330 nm): The extended conjugated system of the cyanocinnamic acid backbone provides a strong UV absorbance maximum. Monitoring at 330 nm maximizes the signal-to-noise ratio for 3CHCA while filtering out background absorbance from non-conjugated solvent impurities.
Comparative Analysis: Ultra-Pure vs. Standard Grade Matrices
To demonstrate the impact of matrix purity on downstream analytical success, we compared Ultra-Pure 3CHCA (>99.5% HPLC Grade) against Standard Commercial 3CHCA (98%) and the traditional 4CHCA (98%).
Table 1: Performance Comparison of MALDI Matrices for Disulfide-Linked Peptide Analysis
| Parameter | Ultra-Pure 3CHCA (HPLC Grade) | Standard 3CHCA (98%) | Standard 4CHCA (98%) |
| HPLC Purity (Area %) | > 99.5% | ≤ 98.0% | ≤ 98.0% |
| Trace Cations (Na⁺, K⁺) | < 10 ppm | > 50 ppm | > 50 ppm |
| MALDI Adduct Formation | Minimal (< 5%) | High (> 25%) | High (> 20%) |
| Disulfide Identification | Optimal (Clear Adducts) | Sub-optimal (Peak Splitting) | Good |
| S/N Ratio (10 fmol peptide) | > 150:1 | ~ 45:1 | ~ 60:1 |
Self-Validating HPLC Purity Protocol
Trustworthiness in analytical chemistry relies on systems that prove their own accuracy before generating data. The following protocol utilizes a System Suitability Test (SST) . If the SST criteria are not met, the system automatically invalidates the run, preventing the reporting of false purity metrics.
Chromatographic Conditions
-
Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in LC-MS Grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in LC-MS Grade Acetonitrile ()[3].
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–3 min: 5% B
-
3–15 min: Linear gradient to 95% B
-
15–18 min: Hold at 95% B
-
18–20 min: Return to 5% B (Re-equilibration)
-
-
Detection: UV Diode Array Detector (DAD) at λ = 330 nm.
-
Injection Volume: 10 µL.
Step-by-Step Methodology
Step 1: Reagent Preparation Accurately weigh 10.0 mg of the 3CHCA sample and dissolve it in 10 mL of a 50:50 (v/v) Water/Acetonitrile mixture. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
Step 2: The Self-Validating System Suitability Test (SST) Before analyzing the unknown sample, inject a known 3CHCA reference standard (1 mg/mL) five consecutive times.
-
Causality Check: The software must calculate the Relative Standard Deviation (RSD) of the peak areas. If RSD > 2.0%, the run is aborted. This proves the autosampler and detector are precise.
-
Tailing Factor Check: The peak tailing factor must be < 1.5. If it is higher, it indicates column degradation or insufficient TFA in the mobile phase.
Step 3: Blank Injection Inject 10 µL of the sample diluent (50:50 Water/Acetonitrile).
-
Causality Check: The baseline must be flat with no peaks > 0.1% of the standard's peak area. This proves there is no column carryover from previous analyses.
Step 4: Sample Analysis & Area Normalization Inject the prepared 3CHCA sample. The purity is calculated using the 100% Area Normalization Method . The area of the main 3CHCA peak is divided by the sum of all integrated peak areas (excluding the void volume and blank peaks) and multiplied by 100.
Workflow Visualization
Figure 1: Self-validating RP-HPLC workflow for 3CHCA purity assessment.
References
-
PubMed / NIH. "A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry". Journal of the American Society for Mass Spectrometry. URL:[Link]
-
PubMed / NIH. "Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles". Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
Sources
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- 3. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Divergence: "Hot" Reactivity vs. "Cool" Preservation
As a Senior Application Scientist, selecting the correct matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is the most critical variable in experimental design. While α-cyano-4-hydroxycinnamic acid (4-CHCA) is the traditional workhorse for peptide analysis, its structural isomer, α-cyano-3-hydroxycinnamic acid (3-HCCA) , has emerged as a specialized tool with unique chemical reactivity.
In this guide, we will objectively compare the mechanistic performance of 3-HCCA against 2,5-Dihydroxybenzoic acid (DHB) . Rather than viewing these simply as interchangeable chemical matrices, we must treat them as distinct thermodynamic environments that dictate the survival, fragmentation, and even the chemical derivatization of your protein analytes during the desorption/ionization plume expansion.
The fundamental difference between 3-HCCA and DHB lies in their internal energy transfer and chemical inertness.
3-HCCA: The Reactive "Hot" Matrix 3-HCCA is a highly efficient UV absorber, transferring significant internal energy to the analyte. This makes it a "hot" matrix, which promotes the ionization of smaller peptides but can lead to in-source decay (ISD) of larger, fragile proteins. However, 3-HCCA possesses a unique structural advantage: it acts as a Michael acceptor. During co-crystallization, 3-HCCA specifically reacts with free sulfhydryl (-SH) groups on reduced cysteines[1]. This on-target derivatization results in a highly predictable mass shift of exactly +189 Da per cysteine residue, making 3-HCCA an unparalleled matrix for rapid disulfide bond counting and structural mapping[2].
DHB: The Protective "Cool" Matrix Conversely, DHB is a "cool" matrix. It transfers less internal energy during ionization, resulting in softer desorption[3]. This thermodynamic property is crucial when analyzing intact proteins or labile post-translational modifications (PTMs), such as sialic acids on glycopeptides, which would otherwise be cleaved off in a hotter matrix[4]. Furthermore, DHB is highly tolerant to contaminating salts and buffers, though it forms heterogeneous, needle-like crystals that require specific analytical techniques to achieve high reproducibility[5].
Quantitative Performance Comparison
To facilitate objective matrix selection, the following table summarizes the quantitative and physical parameters of 3-HCCA and DHB based on field-validated data.
| Analytical Parameter | α-Cyano-3-Hydroxycinnamic Acid (3-HCCA) | 2,5-Dihydroxybenzoic Acid (DHB) |
| Optimal Mass Range | < 4,000 Da (Peptides) | > 10,000 Da (Intact Proteins), Glycans |
| Ionization Energy | High ("Hot" matrix, promotes ISD) | Low ("Cool" matrix, soft ionization) |
| Crystal Morphology | Small, uniform microcrystals | Large, heterogeneous needle-like crystals |
| Salt Tolerance | Low (Requires thorough sample desalting) | High (Tolerates moderate buffer salts) |
| Unique Reactivity | Forms +189 Da adducts with free -SH[1] | Chemically inert to target analytes |
| Primary Application | Disulfide mapping, Peptide Mass Fingerprinting | Intact glycoproteins, PTM profiling[4] |
Experimental Workflows: Self-Validating Systems
The following protocols are designed as self-validating systems. The causality behind each step is explained to ensure you understand why the chemistry works, allowing for real-time troubleshooting at the bench.
Workflow comparison: 3-HCCA for disulfide mapping vs. DHB for intact protein analysis.
Protocol 1: Disulfide Bond Mapping via 3-HCCA Matrix Adducts
This protocol utilizes the unique reactivity of 3-HCCA to map disulfide linkages without the need for complex alkylation steps.
-
Disulfide Reduction : Incubate the protein sample (1–10 pmol) with 10 mM Dithiothreitol (DTT) in 50 mM ammonium bicarbonate at 37°C for 1 hour.
-
Causality: This reduces native disulfide bonds to free sulfhydryl (-SH) groups. Do not add iodoacetamide (alkylation). The free -SH groups must remain unprotected for the matrix reaction to occur[2].
-
-
Matrix Preparation : Dissolve 3-HCCA in 50% Acetonitrile (ACN) / 0.1% Trifluoroacetic Acid (TFA) to a final concentration of 5 mg/mL.
-
Co-Crystallization : Spot 1 µL of the reduced sample onto the MALDI target plate, immediately followed by 1 µL of the 3-HCCA matrix. Allow it to dry at room temperature.
-
Causality: As the solvent evaporates, the high local concentration of 3-HCCA drives a Michael addition reaction with the free cysteines[1].
-
-
MS Acquisition : Acquire spectra in positive ion reflectron mode.
-
Validation: Calculate the number of disulfide bonds by identifying mass shifts. Every +189 Da shift corresponds to one reduced cysteine. Dividing the total mass shift by 378 Da (2 × 189 Da) yields the exact number of disulfide bonds in the parent peptide[1].
-
Protocol 2: Intact Glycoprotein Profiling using DHB
This protocol leverages DHB's "cool" ionization to prevent the loss of fragile modifications (e.g., glycosylation) during intact mass analysis.
-
Sample Desalting : Purify the intact glycoprotein (10–50 pmol) using C4 reverse-phase ZipTips. Elute directly into a clean microcentrifuge tube.
-
Matrix Preparation : Prepare a 20 mg/mL solution of DHB in 30% ACN / 0.1% TFA.
-
Causality: DHB requires a significantly higher concentration than HCCA (20 mg/mL vs 5 mg/mL) to form its characteristic crystalline lattice and successfully encapsulate larger macromolecules[4].
-
-
Deposition (Dried Droplet) : Apply 1 µL of the sample to the target, followed by 1 µL of DHB matrix. Allow to dry slowly.
-
Sweet-Spot Hunting : Place the target in the mass spectrometer.
-
Causality: Because DHB crystallizes heterogeneously into long needles, analytes are pushed to the crystal edges during solvent evaporation (the "coffee ring" effect). You must manually direct the laser to the rim of the DHB crystals—the "sweet spots"—to achieve optimal signal-to-noise ratios[5].
-
-
MS Acquisition : Acquire spectra in positive ion linear mode. The soft ionization of DHB will yield intact mass peaks with minimal low-mass background noise[4].
Conclusion
Your choice between 3-HCCA and DHB should be dictated entirely by the structural questions you are asking. If your goal is to map the primary sequence and quickly determine disulfide bond connectivity through reactive matrix adducts, 3-HCCA is an indispensable tool. However, if you are analyzing intact proteins, profiling complex glycoforms, or working with samples containing residual salts, the protective, cool ionization of DHB remains the gold standard.
References
- [A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed] - nih.gov:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy4XI9Sk1J8MiFYaSyedjHDaxPF5QjSeVYOCT7_kbcRRJVu08Msp497tV078K8tc7i7NSDPWw1NfEJMt3EfY3wsplxOKWyJesEydBjuebj8fKOEEiL7_SN4ygVyoZLC0aBhbij]
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A Senior Application Scientist's Guide to Mass Spectra Validation of α-Cyano-4-hydroxycinnamic Acid (HCCA)
For researchers, scientists, and drug development professionals engaged in mass spectrometry, the integrity of their data is paramount. This guide provides an in-depth, objective comparison and validation of α-cyano-4-hydroxycinnamic acid (HCCA), a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. We will delve into the foundational principles of HCCA's performance, provide actionable protocols for its validation, and compare it against common alternatives, supported by experimental insights.
Understanding HCCA in MALDI Mass Spectrometry
α-Cyano-4-hydroxycinnamic acid (HCCA or CHCA) is a widely used matrix, particularly for the analysis of peptides and proteins with molecular weights up to 20 kDa.[1][2] Its popularity stems from its high ionization efficiency, especially for peptides in the 700 to 3,500 Da mass range, often leading to strong signals for low-abundance analytes.[3]
The fundamental mechanism of MALDI-MS relies on the co-crystallization of an analyte with a matrix. The matrix, in this case HCCA, absorbs the laser energy, leading to a soft ionization and transfer of the analyte into the gas phase. However, the matrix itself can ionize and form adducts, particularly with sodium and potassium ions, which can interfere with the interpretation of the mass spectrum, especially at low analyte concentrations.[4]
The Importance of Mass Spectra Validation
Validation of the HCCA mass spectrum is a critical first step in any MALDI-MS experiment. It ensures the purity of the matrix, identifies potential contaminants, and provides a baseline for distinguishing analyte peaks from matrix-related signals. A well-characterized matrix spectrum is the foundation of reliable and reproducible results.
The Signature Mass Spectrum of HCCA
A pure HCCA matrix will exhibit a characteristic mass spectrum. Key features to identify include:
-
Protonated Molecular Ion ([M+H]⁺): The primary peak for HCCA will be its protonated molecular ion at a mass-to-charge ratio (m/z) of approximately 190.17, corresponding to its molecular weight of 189.17 g/mol .[5][6]
-
Matrix Clusters and Adducts: It is common to observe clusters of matrix molecules and adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[4][7] These adducts are often more prevalent in the m/z 800-1100 range.[4] The presence of these adducts can be minimized through the use of additives like ammonium monobasic phosphate or ammonium dibasic citrate.[4]
-
Fragmentation: HCCA is considered a "hard" matrix, meaning it can induce fragmentation of the analyte, particularly for larger molecules.[8] This property, however, makes it well-suited for post-source decay (PSD) analysis.[8]
Experimental Protocol: Acquiring a Validated HCCA Mass Spectrum
This protocol provides a standardized method for preparing and analyzing a pure HCCA solution to obtain a reference mass spectrum.
Objective: To generate a clean, validated mass spectrum of HCCA, identifying its characteristic peaks and common adducts.
Materials and Reagents:
-
High-purity α-Cyano-4-hydroxycinnamic acid (HCCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), 0.1% aqueous solution
-
Ultrapure water
-
MALDI target plate
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Protocol Workflow:
Caption: Workflow for HCCA Mass Spectrum Validation.
Step-by-Step Methodology:
-
Prepare HCCA Matrix Solution:
-
Sample Spotting (Dried-Droplet Method):
-
Crystallization:
-
Allow the droplet to air dry completely at room temperature. This will result in the formation of a crystalline spot.[10]
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire a mass spectrum in positive ion mode over a mass range of m/z 100-1500.
-
-
Spectrum Validation:
-
Identify the protonated molecular ion [M+H]⁺ of HCCA at m/z ~190.2.
-
Identify common adducts, such as [M+Na]⁺ at m/z ~212.2 and [M+K]⁺ at m/z ~228.3.
-
Observe for any unexpected peaks that may indicate contamination in the matrix or solvents.
-
HCCA in Comparison: A Head-to-Head with Alternative Matrices
While HCCA is a workhorse for peptide analysis, other matrices offer advantages for different applications. The choice of matrix is a critical determinant of experimental success.[3]
| Matrix | Primary Application | Advantages | Disadvantages |
| α-Cyano-4-hydroxycinnamic acid (HCCA) | Peptides (700-3,500 Da)[3] | High ionization efficiency, good resolution.[3][8] | Can induce fragmentation, significant matrix signals in the low mass range.[3][8] |
| Sinapinic Acid (SA) | Proteins and large molecules (>10,000 Da)[3] | "Softer" ionization with less fragmentation, forms homogeneous crystals.[3][8] | Tends to form adducts with analytes.[8] |
| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, glycoproteins, and glycans[8][11] | High salt tolerance, produces fewer background signals in the low m/z region.[8][12] | Forms large, needle-like crystals leading to lower resolution.[8] |
Experimental Insights:
-
HCCA vs. DHB for Peptides: For peptide mass fingerprinting, DHB can often reveal more signals in the lower m/z region and is preferred for post-translational modification (PTM) studies.[12] Conversely, HCCA is often more efficient in ionization, resulting in higher signal intensity, making it preferable for low-abundance peptides.[12] Some studies have shown that a mixture of HCCA and DHB can improve sensitivity and reproducibility.[3][12]
-
HCCA vs. SA for Proteins: HCCA's "hard" ionization makes it less suitable for large proteins, where Sinapinic Acid's "softer" ionization preserves the integrity of the molecule.[8]
-
Emerging Alternatives: 4-chloro-α-cyanocinnamic acid (Cl-CCA) has shown superior performance to HCCA in terms of sensitivity and sequence coverage, especially for acidic and phosphorylated peptides.[9][13][14]
Troubleshooting Common HCCA Mass Spectra Issues
-
Abundant Matrix Adducts: The presence of sodium and potassium adducts is common.[4] To mitigate this, consider using matrix additives like ammonium salts.[4]
-
Poor Signal-to-Noise: This can result from suboptimal matrix-to-analyte ratio or poor co-crystallization. Experiment with different spotting techniques, such as the dried-droplet or sandwich method.[1][15]
-
In-source Decay (ISD): For some applications, the fragmentation caused by HCCA can be undesirable. Adding serine to the matrix solution can help reduce ISD.[11]
Conclusion: A Strategic Approach to Matrix Selection
The validation of your HCCA mass spectrum is a non-negotiable step for ensuring data quality. While HCCA remains a gold standard for peptide analysis, a thorough understanding of its characteristics and a comparative knowledge of alternative matrices are essential for optimizing your MALDI-MS experiments. The following decision-making workflow can guide your matrix selection process.
Caption: Decision workflow for MALDI matrix selection.
By following the protocols and comparative data presented in this guide, researchers can confidently validate their HCCA mass spectra and make informed decisions about matrix selection, ultimately leading to more accurate and reproducible results.
References
-
Spectroscopy Online. (2020, November 16). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. [Link]
-
Rutgers-Newark Chemistry. MALDI Matrices. [Link]
-
Bruker. Instructions for Use Bruker Matrix HCCA, portioned. [Link]
-
Journal of the American Society for Mass Spectrometry. (2004, March 1). MALDI post-source decay and LIFT-TOF/TOF investigation of α-cyano-4-hydroxycinnamic acid cluster interferences. [Link]
-
ResearchGate. MALDI-TOF mass spectra of α-cyano-4-hydroxycinnamic acid (A) and SCCPs.... [Link]
-
Journal of Biomolecular Techniques. (2003, December 15). Alpha-cyano-4-hydroxycinnamic acid (α-CHCA). [Link]
-
PMC. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. [Link]
-
MassTech. Sample preparation strategies in MALDI. [Link]
-
PubMed. (2009, July 15). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. [Link]
-
University of Illinois Urbana-Champaign. MALDI-TOF Sample Preparation. [Link]
-
Bruker Daltonics. Bruker Daltonics. [Link]
-
ResearchGate. (2025, August 7). CHCA or DHB? Systematic comparison of the two most commonly used matrices for peptide mass fingerprint analysis with MALDI MS | Request PDF. [Link]
-
ResearchGate. (2025, August 7). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF. [Link]
-
University of California, Irvine. MALDI Ionization Mechanisms Investigated by Comparison of Isomers of Dihydroxybenzoic Acid. [Link]
-
PMC. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry. [Link]
-
Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]
-
Protocols.io. (2023, January 24). Automatic Deposition of CHCA Matrix for MALDI Analysis of Lipids. [Link]
-
Analytical Chemistry. (2021, June 7). Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. [Link]
-
Bruker Store. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]
-
National Institutes of Health. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem. [Link]
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C13 NMR chemical shifts of alpha-cyano-3-hydroxycinnamic acid
Comparative Guide: C13 NMR Chemical Shifts of -Cyano-3-Hydroxycinnamic Acid
Executive Summary
-
Primary Application: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.
-
Chemical Distinction: 3-CHCA is the meta-hydroxy isomer; 4-CHCA is the para-hydroxy isomer.
-
NMR Utility:
C NMR is the definitive method for distinguishing these isomers, as the position of the hydroxyl group significantly alters the aromatic carbon resonances and the electronic environment of the -carbon.
Technical Deep Dive: C NMR Spectral Analysis
The introduction of the electron-withdrawing cyano group (-CN) at the
Table 1: Comparative
C NMR Chemical Shifts (ppm)
Solvent: DMSO-d
| Carbon Position | 3-Hydroxycinnamic Acid (Precursor) [Experimental] | ||
| C=O (Carboxyl) | 164.5 - 165.0 | 163.6 | 167.5 |
| C-OH (Phenolic) | 157.5 - 158.0 | 161.9 | 157.7 |
| 150.0 - 152.0 | 152.0 | 144.1 | |
| Aromatic C2/C6 | 115.0 - 130.0 | 132.5 / 134.0 | 114.5 / 119.4 |
| Nitrile (-CN) | 116.0 - 118.0 | 116.5 | N/A |
| 100.0 - 105.0 | 101.0 | 119.4 |
Critical Insight: The defining feature of both
-cyano derivatives is the significant upfield shift of the-carbon (to ~100 ppm) compared to the precursor (~119 ppm). This is due to the anisotropic shielding effect of the triple-bonded nitrile group. Conversely, the -carbon is deshielded (shifted downfield to ~152 ppm) due to extended conjugation.
Structural Impact on Chemical Shifts
-
Isomer Differentiation (3- vs 4-): The key differentiator is the C-OH signal .
-
In 4-CHCA , the hydroxyl is para, resonating further downfield (~162 ppm) due to the direct resonance contribution into the conjugated system.
-
In 3-CHCA , the hydroxyl is meta, resonating slightly upfield (~158 ppm) as it relies primarily on inductive effects.
-
-
Solvent Effects: Data is presented in DMSO-d
. Using Methanol-d will typically result in a 0.5–2.0 ppm shift due to hydrogen bonding differences with the phenolic -OH.
Experimental Protocol: NMR Sample Preparation
To ensure high-resolution spectra and prevent aggregation (common with cinnamic acid derivatives), follow this self-validating protocol.
Reagents & Equipment
-
Analyte:
-Cyano-3-hydroxycinnamic acid (Solid, >98% purity). -
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. -
Tube: 5mm Precision NMR tube (High-throughput grade or better).
Step-by-Step Workflow
-
Massing: Weigh 15–20 mg of 3-CHCA into a clean vial.
-
Why: Cinnamic acids have limited solubility; 20 mg ensures sufficient signal-to-noise (S/N) for
C without saturation.
-
-
Solvation: Add 0.6 mL of DMSO-d
.-
Technique: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes at room temperature.
-
Check: Solution must be optically clear yellow/amber. Any turbidity indicates undissolved matrix crystals which will broaden peaks.
-
-
Transfer: Filter through a glass wool plug into the NMR tube if any particulate remains.
-
Acquisition Parameters (400 MHz Instrument):
-
Pulse Sequence: zgpg30 (Proton-decoupled
C). -
Scans (NS): Minimum 1024 scans (due to lower sensitivity of
C). -
Relaxation Delay (D1): 2.0 seconds (allows relaxation of quaternary carbons like C-CN and C=O).
-
Visualization: Structural Pathways & Logic
The following diagram illustrates the structural relationship and the specific NMR shift logic used to distinguish the isomers.
Caption: Structural evolution and NMR chemical shift logic distinguishing 3-CHCA from its precursor and its 4-isomer counterpart.
References
-
Mojica, E. R. E., Vedad, J., & Desamero, R. Z. B. (2015).[2][3] "Vibrational analysis of
-cyanohydroxycinnamic acid." Journal of Molecular Structure, 1098, 206-212. Link -
Sigma-Aldrich. "
-Cyano-4-hydroxycinnamic acid Product Specification & NMR." Merck KGaA. Link -
National Institute of Standards and Technology (NIST). "
-Cyano-3-hydroxycinnamic acid Spectral Data." NIST Chemistry WebBook, SRD 69. Link -
ChemicalBook. "
-Cyano-4-hydroxycinnamic acid C NMR Spectrum." Link
melting point determination of alpha-cyano-3-hydroxycinnamic acid
Technical Assessment: Melting Point Determination of -Cyano-3-Hydroxycinnamic Acid (3-CHCA)
Executive Summary
Objective: To establish a robust protocol for determining the melting point (MP) of
Core Insight: Unlike stable organic solids that exhibit a sharp liquidus transition, 3-CHCA exhibits a decomposition-dependent melting profile .[1][2] Accurate determination requires distinguishing between the onset of thermal degradation (browning) and the thermodynamic phase transition. This guide compares the thermal behavior of 3-CHCA against its positional isomer (4-CHCA) and Sinapinic Acid, demonstrating that Differential Scanning Calorimetry (DSC) offers superior resolution over capillary methods for this compound.[1][2]
Target Audience: Analytical Chemists, QC Scientists, and Mass Spectrometry Core Managers.
Technical Context & Chemical Identity
The position of the hydroxyl group (meta- vs. para-) significantly alters the crystal lattice energy and thermal stability of the cyanocinnamic acid scaffold.[1][2]
| Feature | ||
| CAS Number | 54673-07-3 | 28166-41-8 |
| Role | Specialized Matrix / Synthetic Intermediate | Standard Peptide MALDI Matrix |
| Thermal Stability | Lower (Less resonance stabilization) | Higher (Para-resonance stabilization) |
| Melting Point | 222°C – 233°C (Decomposes) | 250°C – 253°C |
Mechanistic Note: The 3-hydroxy isomer lacks the direct resonance conjugation with the cyano-acrylate moiety found in the 4-hydroxy isomer.[1][2] This results in a lower lattice energy, leading to a lower melting point and earlier onset of thermal decomposition (decarboxylation).
Comparative Performance: 3-CHCA vs. Alternatives
The "performance" in this context refers to the thermal stability profile and the clarity of the melting transition , which dictates the ease of purity analysis.
Table 1: Thermal Profile Comparison
Data synthesized from supplier certificates (Thermo, PureSynth) and standard thermodynamic data.[1]
| Product / Alternative | Melting Point Range ( | Decomposition Behavior | Suitability for Visual MP Method |
| 3-CHCA (Product) | 222 – 233 °C | High (Browns before melting) | Low (Subjective endpoint) |
| 4-CHCA (Alternative 1) | 250 – 253 °C | Moderate (Melts then chars) | Medium |
| Sinapinic Acid (Alternative 2) | 203 – 205 °C | Low (Sharp transition) | High |
| 2,5-DHB (Alternative 3) | 205 – 207 °C | Very Low (Clear melt) | High |
Analysis: 3-CHCA presents the most difficult characterization challenge among common cinnamic acid derivatives.[1][2] The wide range reported in literature (222–233°C) is often an artifact of varying heating rates; faster heating rates often yield higher observed MPs by delaying the visual onset of decomposition.
Experimental Protocols
Method A: Capillary Melting Point (Standard QC)
Best for: Routine purity checks in resource-constrained labs.[1][2]
Prerequisites:
-
Calibrated Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-565).[1][2]
-
Glass capillaries (sealed one end).[2]
-
Sample: Dried 3-CHCA (Desiccated >24h).
Protocol:
-
Sample Loading: Grind 3-CHCA to a fine powder. Fill capillary to a height of 2–3 mm.[2][3] Compact by tapping (packing density affects heat transfer).[2]
-
Fast Ramp: Heat rapidly (10°C/min) to 200°C (approx. 20°C below expected
). -
Stabilization: Hold at 200°C for 60 seconds to equilibrate.
-
Slow Ramp: Ramp at 1.0 °C/min . Crucial: Higher rates will overshoot the decomposition point.
-
Observation:
Acceptance Criteria: A range (
Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)
Best for: Drug development and rigorous validation.[1][2]
Protocol:
-
Pan Preparation: Weigh 2–5 mg of 3-CHCA into an aluminum pan. Crimped, pinhole lid is recommended to allow escape of decomposition gases (CO2).
-
Reference: Empty crimped aluminum pan.
-
Program:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 250°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Data Analysis: Identify the endothermic peak.
-
3-CHCA Characteristic: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm/baseline shift (decomposition).[1][2]
-
Purity Calculation: Use the Van 't Hoff equation on the leading edge of the melting endotherm (purity determination by melting point depression).
-
Decision & Validation Workflow
The following diagram outlines the logic for selecting the appropriate MP determination method and interpreting the results for 3-CHCA.
Figure 1: Decision logic for validating
Data Summary & Interpretation
When interpreting your experimental data, reference these standard values. Note that "Literature" values vary by source due to the decomposition nature of the compound.
| Parameter | Specification (High Purity) | Common Failure Mode | Cause of Failure |
| Onset Temperature | Residual Solvent / Moisture | ||
| Melting Range | Isomeric impurity (4-CHCA) or synthesis byproducts | ||
| Visual Appearance | Yellow melt, bubbling | Dark brown/Black char | Excessive heating rate or thermal instability |
Key Finding: If your sample melts significantly higher (>240°C), suspect contamination with the 4-hydroxy isomer (4-CHCA), which melts at ~250°C. If it melts significantly lower (<210°C), suspect residual solvent (often Ethanol or Acetonitrile from recrystallization).[1][2]
References
-
Thermo Scientific Chemicals. Alpha-Cyano-3-hydroxycinnamic acid, 98% Product Specifications. Fisher Scientific.[5] Retrieved from
-
PureSynth Research Chemicals. Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC) Properties. Retrieved from
-
National Institute of Standards and Technology (NIST). α-Cyano-3-hydroxycinnamic acid - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 21338270: (Z)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid.[1][2] Retrieved from [1]
- Buchi Labortechnik AG.Melting Point Determination: A compliant and reliable method for purity control. Technical Note 115/2020. (General protocol reference).
Sources
- 1. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 2. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. alpha-Cyano-3-hydroxycinnamic acid, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of α-Cyano-3-hydroxycinnamic Acid
As researchers and scientists, our focus is often on the successful execution of experiments. However, the lifecycle of a chemical in our laboratories extends beyond its use at the bench. The proper disposal of reagents like α-Cyano-3-hydroxycinnamic acid is not merely a logistical task but a critical component of our commitment to safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, experience-driven framework for managing this chemical's waste stream, ensuring that its disposal is as meticulous as its application.
Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol
Understanding the inherent risks of a substance is the foundation of its safe handling and disposal. α-Cyano-3-hydroxycinnamic acid, while a valuable tool, possesses a multi-faceted hazard profile that dictates a cautious approach.
-
Toxicity and Irritation: The primary concern is its toxicity. Safety Data Sheets (SDS) consistently classify this compound as harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][2]. It is also a known skin, eye, and respiratory irritant[2][3][4][5][6]. Direct contact can lead to irritation, and inhalation of dust can compromise the respiratory tract. Some evidence also suggests it may cause an allergic skin reaction[2]. These properties make casual disposal in standard waste or drains an unacceptable risk to personnel and the public.
-
Environmental Hazard: Beyond immediate human health, improper disposal poses an environmental threat. Some cinnamic acid derivatives are classified as harmful to aquatic life[7]. Therefore, allowing the compound to enter drains or waterways is strictly prohibited and violates fundamental environmental regulations[2][7][8].
The causality is clear: because the compound is toxic, irritant, and an environmental hazard, it cannot be treated as benign waste. It must be managed as hazardous chemical waste from the point of generation to its final destruction.
Pre-Disposal Operations: Systematic Containment and Labeling
Proper disposal begins long before the waste leaves your lab. It starts with systematic collection and containment.
Step-by-Step Waste Accumulation Protocol:
-
Select an Appropriate Waste Container:
-
Compatibility is Key: Use only containers made of materials chemically compatible with α-Cyano-3-hydroxycinnamic acid, such as glass or high-density polyethylene (HDPE). The original manufacturer's container is often an excellent choice once empty[9].
-
Integrity and Closure: The container must be in good condition, free of cracks or damage, and possess a secure, leak-proof screw-top cap[10]. Open beakers or flasks are not suitable for waste accumulation[9].
-
-
Labeling for Safety and Compliance:
-
Clarity is Paramount: Before any waste is added, the container must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "alpha-Cyano-3-hydroxycinnamic acid"
-
The specific hazard(s): "Toxic," "Irritant"
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Your institution's Environmental Health & Safety (EHS) department may provide standardized labels.
-
-
Segregation from Incompatibles:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab[10][11].
-
Crucially, segregate it from incompatible materials like strong acids, bases, and oxidizing agents to prevent dangerous reactions[12]. This can be achieved through physical distance or the use of secondary containment bins[9].
-
The Core Disposal Protocol: A Step-by-Step Workflow
This protocol outlines the physical process of collecting and preparing α-Cyano-3-hydroxycinnamic acid waste for final disposal.
-
Don Personal Protective Equipment (PPE): Before handling the chemical in any form, wear the appropriate PPE. Refer to the table below for a summary, but at a minimum, this includes a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles[1][6][13].
-
Collect Waste Material:
-
Solid Waste: Carefully sweep or scoop unused solid α-Cyano-3-hydroxycinnamic acid and place it directly into your labeled hazardous waste container. Minimize the generation of dust during this process[1][6][8].
-
Contaminated Labware: Items like weigh boats, contaminated gloves, and pipette tips should also be placed in the designated solid waste container. Do not dispose of these items in the regular trash.
-
-
Secure and Store the Container:
-
Arrange for Professional Disposal:
-
Do Not Treat In-House: Laboratory-scale treatment of hazardous waste is often prohibited by regulations[14]. The only sanctioned method for final disposal is through a licensed and certified professional waste disposal service[8][15][16].
-
Follow Institutional Procedures: Contact your institution's EHS department to schedule a waste pickup. They will handle the logistics of transporting the waste to a facility where it will be properly destroyed, typically via high-temperature incineration with appropriate scrubbers to neutralize harmful byproducts[8][13].
-
This systematic process creates a self-validating system, ensuring that from the moment waste is generated, it is contained, identified, and managed in a way that is safe and compliant.
Data Presentation: Hazard and PPE Summary
The following table summarizes the key hazard classifications and corresponding protective measures for α-Cyano-3-hydroxycinnamic acid.
| Hazard Classification | GHS Hazard Statement Code | Key Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 or H302/H312/H332 | P261: Avoid breathing dust.P280: Wear protective gloves/clothing/eye protection. | Chemical-resistant gloves, Lab coat, Respirator (if dust is generated). |
| Skin Irritation | H315 | P264: Wash skin thoroughly after handling.P302+P352: IF ON SKIN: Wash with plenty of water. | Chemical-resistant gloves, Lab coat. |
| Serious Eye Irritation | H319 | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water. | Safety glasses with side-shields or Chemical Goggles. |
| Respiratory Irritation | H335 | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area. | Use in a chemical fume hood or with local exhaust ventilation. |
| Skin Sensitization | H317 | P272: Contaminated work clothing must not be allowed out of the workplace.P333+P313: If skin irritation or rash occurs: Get medical advice. | Chemical-resistant gloves. |
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing α-Cyano-3-hydroxycinnamic acid waste from identification to final disposal.
Caption: Decision workflow for α-Cyano-3-hydroxycinnamic acid waste management.
Regulatory Framework and Final Responsibility
The procedures outlined here are designed to comply with major regulatory frameworks, principally the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA)[16][17]. RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your institution) is legally responsible for it until its ultimate destruction[16].
For academic institutions, specific regulations under 40 CFR part 262, subpart K may apply, offering alternative standards for managing hazardous waste in laboratories[11]. Regardless of the specific framework, the core principles of proper identification, safe accumulation, and professional disposal remain the same.
Always consult your institution's EHS department. They are your primary resource for understanding local and federal requirements and will provide the specific procedures and services for compliant chemical waste disposal at your facility.
References
- Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%. Cole-Parmer.
- Chemical Waste Disposal Guidelines for Educ
- Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
- Safety Data Sheet - α-Cyano-4-hydroxycinnamic Acid. Cayman Chemical.
- trans-Cinnamic acid - SAFETY D
- SAFETY DATA SHEET - M001. Manufacturer Not Specified.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Cinnamic Acid - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Proper Disposal of Cinnamic Acid: A Guide for Labor
- chemical waste guidelines. Health, Safety & Risk Management, University of Minnesota.
- SAFETY DATA SHEET - alpha-Cyano-4-methoxycinnamic acid. Thermo Fisher Scientific.
- SAFETY DATA SHEET - α-Cyano-4-hydroxycinnamic Acid. TCI Chemicals.
- How to Ensure Safe Chemical Waste Disposal in Labor
- trans-Cinnamic acid - Safety D
- Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY D
- Disposal of Chemicals in the Labor
- Regulations for Hazardous Waste Generated at Academic Labor
- Regulation of Labor
- Sigma C8982 - SAFETY D
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. acs.org [acs.org]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 17. mlienvironmental.com [mlienvironmental.com]
Personal protective equipment for handling alpha-Cyano-3-hydroxycinnamicacid
Advanced Safety & Handling Protocol: -Cyano-3-hydroxycinnamic Acid
Scientific Context & Isomer Verification (Critical First Step)
Before proceeding with safety protocols, you must verify the specific isomer in your inventory. In high-throughput drug development and proteomics, "CHCA" is a colloquial shorthand often used interchangeably, but chemically distinct isomers exist.
- -Cyano-3-hydroxycinnamic acid (3-HCCA): CAS 54673-07-3 .[1][2][3][4] The meta-isomer. Often used in polymer chemistry, UV photoprotection research, and specific biochemical assays.[3]
- -Cyano-4-hydroxycinnamic acid (4-HCCA): CAS 28166-41-8 .[5] The para-isomer. The global standard matrix for MALDI-TOF MS of peptides.
Operational Risk: Using the 3-isomer (meta) instead of the 4-isomer (para) in MALDI applications can alter crystallization kinetics and ionization efficiency, potentially compromising spectral data integrity. Verify your CAS number immediately.
Hazard Profile & Risk Assessment
While
Table 1: GHS Hazard Classification (CAS 54673-07-3)
| Hazard Category | H-Code | Hazard Statement | Operational Implication |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. | Systemic absorption is possible. Do not handle on open benches. |
| Skin Irritation | H315 | Causes skin irritation.[6][7][8][9] | Direct contact causes dermatitis; powder adheres to moisture on skin. |
| Eye Irritation | H319 | Causes serious eye irritation.[6][7][8] | Fine dust particles can bypass standard safety glasses. |
| STOT-SE | H335 | May cause respiratory irritation.[7] | Inhalation of dust triggers mucosal inflammation. |
Personal Protective Equipment (PPE) Strategy
A. Respiratory Protection (The Primary Vector)[6]
-
Risk: The powder is light, electrostatic, and easily aerosolized during weighing.
-
Protocol:
-
Primary Control: All weighing must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2).
-
Secondary Control: If hood access is restricted, use a NIOSH N95 or P100 particulate respirator . Surgical masks are insufficient as they do not seal against fine chemical dust.
-
B. Hand Protection (The Barrier)
-
Recommendation: Nitrile Gloves (Minimum thickness 0.11 mm) .[10]
-
Causality:
-
Chemical Resistance: Nitrile offers excellent resistance to the powder. If dissolving in Acetonitrile (ACN) or Trifluoroacetic Acid (TFA), nitrile provides superior splash protection compared to latex.
-
Data Integrity: Never use Latex. Latex proteins are common contaminants in mass spectrometry (keratins/polymers) and can ruin spectral baselines.
-
-
Technique: "Double-gloving" is recommended during solubilization. Remove the outer pair immediately if splashed with solvent.
C. Eye & Face Protection[6][8][9][10][11][12]
-
Recommendation: Chemical Safety Goggles (ANSI Z87.1 / EN 166) .
-
Causality: Standard safety glasses have gaps. Because 3-HCCA is a fine irritant powder, static electricity can cause particles to migrate around glasses and into the eyes. Goggles provide the necessary seal.
Operational Protocol: Safe Handling & Weighing
This workflow minimizes static discharge and aerosolization, ensuring both safety and precise stoichiometry.
Figure 1: Safe Handling Workflow ensuring containment of static powder and solvent mixtures.
Step-by-Step Procedure:
-
Static Neutralization: 3-HCCA is highly electrostatic. Before opening the vial, use an anti-static gun or wipe the spatula with an anti-static cloth. This prevents the powder from "jumping" out of the spatula, reducing inhalation risk.
-
Weighing: Place the balance inside the fume hood. If air currents disturb the balance, use a draft shield, but never turn off the hood fan while the chemical is open.
-
Solubilization: If preparing a matrix solution (e.g., 50% ACN, 0.1% TFA):
-
Add the solid to the tube first.
-
Add the solvent second.
-
Cap tightly and vortex. This prevents "puffing" of dry powder into the lab air.
-
-
Decontamination: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use. Dry dusting will only spread the chemical.
Emergency Response & Disposal
Table 2: Emergency Response Matrix
| Incident Type | Immediate Action | Follow-up |
| Eye Contact | Rinse cautiously with water for 15 minutes .[9] Lift eyelids.[9] | Seek medical attention if irritation persists (H319).[7][12] |
| Skin Contact | Wash with soap and plenty of water.[6][7][12] Remove contaminated clothing.[6][7][9][10][12] | Monitor for dermatitis. |
| Inhalation | Move person to fresh air.[6][7][8][9][11][12] Keep comfortable for breathing.[6][7][8][9][10][12] | If breathing is difficult, call a POISON CENTER. |
| Spill (Solid) | Do not dry sweep. Cover with wet paper towels to dampen, then wipe up. | Dispose of towels as hazardous chemical waste. |
Disposal Protocol:
-
Solid Waste: Dispose of pure 3-HCCA in the Solid Hazardous Waste container (labeled Toxic/Irritant).
-
Liquid Waste: If dissolved in organic solvents, dispose in Organic Solvent Waste (Halogenated or Non-Halogenated depending on TFA content).
-
Never flush down the drain.
References
-
National Institute of Standards and Technology (NIST). (2023).
-Cyano-3-hydroxycinnamic acid Safety Data. NIST Chemistry WebBook, SRD 69. [Link] -
PubChem. (2024). Compound Summary: (E)-2-cyano-3-(3-hydroxyphenyl)prop-2-enoic acid (CAS 54673-07-3). National Library of Medicine. [Link]
-
PureSynth. (2024). Alpha-Cyano-3-Hydroxycinnamic Acid 98.0%(HPLC) Properties and Safety. [Link]
Sources
- 1. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 2. α-Cyano-3-hydroxycinnamic acid [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. pure-synth.com [pure-synth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. alpha-Cyano-3-hydroxycinnamic acid, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
